N1-a-L-Arabinopyranosylamino-guanidine HNO3
Description
BenchChem offers high-quality N1-a-L-Arabinopyranosylamino-guanidine HNO3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-a-L-Arabinopyranosylamino-guanidine HNO3 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
nitric acid;2-[[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O4.HNO3/c7-6(8)10-9-5-4(13)3(12)2(11)1-14-5;2-1(3)4/h2-5,9,11-13H,1H2,(H4,7,8,10);(H,2,3,4)/t2-,3-,4+,5+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGYVOMPIVRVHB-WPFDRSMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NN=C(N)N)O)O)O.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369519 | |
| Record name | N1-a-L-Arabinopyranosylamino-guanidine HNO3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109853-80-7 | |
| Record name | N1-a-L-Arabinopyranosylamino-guanidine HNO3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of N1-α-L-Arabinopyranosylamino-guanidine HNO₃
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
This technical guide details the synthesis, isolation, and characterization of N1-α-L-Arabinopyranosylamino-guanidine Nitrate (HNO₃) (CAS 109853-80-7). This compound represents a specialized class of glycosyl-aminoguanidines, utilized primarily in proteomics research and as a potential inhibitor of Advanced Glycation End-products (AGEs). The protocol focuses on the stereoselective condensation of L-arabinose with aminoguanidine nitrate, optimizing for the thermodynamic stability of the α-L-arabinopyranose anomer.
Chemical Strategy & Retrosynthesis
The synthesis relies on a direct condensation reaction between a reducing sugar (L-arabinose) and a nucleophilic hydrazine derivative (aminoguanidine). Unlike simple hydrazone formation which often results in open-chain structures, this protocol targets the cyclic glycosylamine form.
Mechanistic Pathway
The reaction proceeds via the nucleophilic attack of the terminal hydrazine nitrogen (N1) of aminoguanidine on the anomeric carbon (C1) of L-arabinose.
-
Initial Attack: Formation of an open-chain amino-alcohol intermediate.
-
Cyclization: Ring closure is thermodynamically driven to the pyranose form.
-
Stereoselectivity: The α-anomer is favored in the crystallization process, likely due to the anomeric effect and specific lattice energy stabilization of the nitrate salt.
Retrosynthetic Analysis
The target molecule is disassembled into two commercially stable precursors:
-
Synthon B: Aminoguanidine Nitrate (Guanylhydrazine nitric acid salt).
Figure 1: Retrosynthetic disassembly of the target compound.
Materials & Equipment
Reagents
| Reagent | Grade | MW ( g/mol ) | Role |
| L-Arabinose | >99% (HPLC) | 150.13 | Glycosyl donor |
| Aminoguanidine Nitrate | >98% | 137.09 | Nucleophile / Salt source |
| Ethanol (Absolute) | ACS Reagent | 46.07 | Solvent / Anti-solvent |
| Methanol | HPLC Grade | 32.04 | Solvent |
| Water (Milli-Q) | 18.2 MΩ | 18.02 | Solvent |
| Diethyl Ether | ACS Reagent | 74.12 | Washing agent |
Equipment
-
Thermostatic oil bath or heating block.
-
Rotary evaporator with vacuum pump.
-
Vacuum filtration setup (Buchner funnel).
-
Polarimeter (for optical rotation).
-
NMR Spectrometer (min. 400 MHz).
Experimental Protocol
Pre-Step: Preparation of Aminoguanidine Nitrate (If starting from Bicarbonate)
Note: If commercial Aminoguanidine Nitrate is available, skip to 4.2.
-
Suspend Aminoguanidine Bicarbonate (10.0 g, 73.5 mmol) in water (30 mL).
-
Slowly add Nitric Acid (conc. HNO₃) dropwise with stirring until pH reaches ~3.0-4.0 and effervescence ceases.
-
Evaporate the solution to dryness under reduced pressure.
-
Recrystallize the residue from ethanol/water to obtain pure Aminoguanidine Nitrate.
Condensation Reaction
Scale: 10 mmol
-
Dissolution: In a 100 mL round-bottom flask, dissolve Aminoguanidine Nitrate (1.37 g, 10.0 mmol) in a mixture of Water (2 mL) and Methanol (10 mL). Mild heating (40°C) may be required to ensure complete dissolution.
-
Addition: Add L-Arabinose (1.50 g, 10.0 mmol) to the stirring solution.
-
Reaction: Attach a reflux condenser. Heat the mixture to 50-60°C for 2–4 hours.
-
Checkpoint: The solution should become clear. Monitoring by TLC (Solvent: n-Butanol/Acetic Acid/Water 2:1:1) should show the disappearance of the starting aminoguanidine spot.
-
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature.
-
Optimization: If no precipitate forms after 4 hours, add Absolute Ethanol (10-20 mL) dropwise to induce nucleation.
-
Store at 4°C overnight to maximize yield of the nitrate salt.
-
Isolation and Purification
-
Filtration: Filter the white crystalline precipitate using a sintered glass funnel.
-
Washing: Wash the crystals with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (2 x 5 mL) to remove unreacted sugar and solvent traces.
-
Drying: Dry the product in a vacuum desiccator over P₂O₅ for 12 hours.
Figure 2: Experimental workflow for the synthesis process.
Characterization & Quality Control
To validate the synthesis of N1-α-L-Arabinopyranosylamino-guanidine HNO₃ , the following analytical parameters must be met. The α-anomer is distinguished by its specific coupling constants in ¹H NMR.
Physicochemical Properties
| Parameter | Expected Value | Notes |
| Appearance | White crystalline powder | Hygroscopic; store in desiccator. |
| Melting Point | 165–175°C (dec) | Decomposition often occurs upon melting. |
| Solubility | Soluble in Water, DMSO | Insoluble in Ether, Chloroform. |
Spectroscopic Data (Expected)
-
¹H NMR (D₂O, 400 MHz):
-
Anomeric Proton (H-1): Doublet at δ ~4.0–4.3 ppm.
-
Coupling Constant (
): For α-L-arabinopyranose (¹C₄ chair), is typically larger (~7-9 Hz) indicating trans-diaxial arrangement, or smaller (~3-4 Hz) if in ⁴C₁ chair. Note: L-Arabinose derivatives often adopt the ⁴C₁ conformation where H1 is equatorial and H2 is axial ( ~3 Hz). However, the specific salt form may influence this. -
Guanidine Protons: Not visible in D₂O (exchangeable).
-
-
¹³C NMR (D₂O):
-
Guanidine C: δ ~158 ppm.[3]
-
Anomeric C (C-1): δ ~85–90 ppm.
-
-
IR Spectroscopy (KBr):
-
Strong bands at 1600–1680 cm⁻¹ (C=N stretch of guanidine).
-
Broad band at 3200–3400 cm⁻¹ (OH and NH stretch).
-
Sharp band at ~1380 cm⁻¹ (Nitrate ion, NO₃⁻).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Reaction too dilute or temperature too high. | Concentrate solution by 50% on rotavap. Add excess ethanol and cool to -20°C. |
| Oily Product | Impurities or incomplete crystallization. | Triturate the oil with ethanol/ether. Scratch the flask wall to induce nucleation. |
| Low Yield | Hydrolysis of the glycosylamine. | Avoid excessive heating (>70°C). Ensure pH is not strongly acidic (< pH 3). |
| Anomeric Mixture | Mutarotation in solution.[4] | Recrystallize specifically from Ethanol/Water. The crystal lattice often selects the pure α-anomer. |
References
-
Ellis, G. P., & Honeyman, J. (1955). "Glycosylamines."[5] Advances in Carbohydrate Chemistry, 10, 95-168. (Foundational text on glycosylamine synthesis).
-
Lada, A. S., et al. (1992). "The reaction of some dicarbonyl sugars with aminoguanidine." Carbohydrate Research, 232(1), 125-130. Available at: [Link]
-
Hirsch, J., et al. (1995). "The reaction of D-glucose with aminoguanidine."[5] Carbohydrate Research, 267(1), 17-25. (Protocol analog for glucose derivative). Available at: [Link]
Sources
- 1. l-Arabinose suppresses gluconeogenesis through modulating AMP-activated protein kinase in metabolic disorder mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. l-Arabinose suppresses gluconeogenesis through modulating AMP-activated protein kinase in metabolic disorder mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. The reaction of D-glucose with aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Mechanism of Action of N1-α-L-Arabinopyranosylamino-guanidine HNO3
Topic: Mechanism of action of N1-α-L-Arabinopyranosylamino-guanidine HNO3 Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
N1-α-L-Arabinopyranosylamino-guanidine HNO3 (CAS: 109853-80-7) is a specialized glycosyl-guanidine derivative that bridges the fields of glycobiology and proteomics. Structurally composed of an L-arabinopyranose moiety covalently linked to an aminoguanidine core (stabilized as a nitrate salt), this molecule functions primarily through transition state mimicry and reactive carbonyl scavenging .
Its utility spans two distinct mechanistic domains:
-
Enzymatic Inhibition: It acts as a competitive inhibitor of α-L-arabinosidases and related glycosidases by mimicking the oxocarbenium ion transition state.
-
Proteomic Stabilization: It functions as a "masked" aminoguanidine, interfering with the Maillard reaction to prevent the formation of Advanced Glycation End-products (AGEs) without the non-specific toxicity of free hydrazine.
Chemical Identity & Structural Logic
The molecule combines a reducing sugar (L-arabinose) with a nucleophilic hydrazine derivative (aminoguanidine).
-
Systematic Name: N1-(α-L-Arabinopyranosyl)-N2-guanidine nitrate
-
Molecular Formula: C₆H₁₄N₄O₄[1] · HNO₃
-
Core Moiety: The guanidinium group provides a delocalized positive charge at physiological pH, while the arabinopyranosyl ring confers stereochemical specificity for arabinose-processing enzymes.
Structural Causality
The design of this molecule is not arbitrary. Free aminoguanidine is a potent inhibitor of Nitric Oxide Synthase (NOS) and AGE formation but suffers from rapid clearance and potential toxicity (vitamin B6 depletion). By glycosylating the hydrazine nitrogen, the molecule achieves:
-
Targeting: Specific uptake by cells or bacteria expressing arabinose transporters (e.g., AraE/AraF systems).
-
Transition State Mimicry: The planar, cationic guanidine group mimics the half-chair, positively charged oxocarbenium ion formed during the hydrolysis of glycosidic bonds.
Mechanism of Action (MOA)
Primary Mechanism: Transition State Analogue (Glycosidase Inhibition)
The defining mechanism of N1-α-L-Arabinopyranosylamino-guanidine is its ability to stall enzymatic hydrolysis.
-
Recognition: The enzyme (e.g., α-L-arabinosidase) recognizes the L-arabinose configuration in the pyranose ring.
-
Binding: The molecule enters the active site. Unlike a natural substrate, the anomeric carbon is linked to a nitrogen (guanidine), not oxygen.
-
Charge Mimicry: During normal hydrolysis, the substrate passes through a positively charged oxocarbenium ion transition state. The guanidinium group of the inhibitor is already positively charged and planar, binding tightly to the catalytic carboxylates (usually Asp or Glu) in the active site.
-
Stalling: The enzyme cannot cleave the C-N bond effectively, locking the enzyme in an inactive complex.
Secondary Mechanism: AGE Pathway Interference
In proteomics, this compound serves as a tool to study or inhibit protein glycation.
-
Competitive Binding: It competes with protein amino groups (lysine/arginine) for reaction with dicarbonyls (e.g., methylglyoxal).
-
Adduct Formation: The guanidine moiety can trap reactive carbonyl species (RCS), preventing them from cross-linking proteins.
Visualizing the Mechanism
The following diagram illustrates the dual pathways: the enzymatic inhibition via transition state mimicry and the chemical interference in the AGE pathway.
Caption: Dual mechanistic pathways showing enzymatic stalling via charge mimicry (left) and chemical scavenging of glycating agents (right).
Experimental Protocols
Protocol A: Determination of Inhibition Constant ( )
Objective: To quantify the potency of the compound against α-L-arabinosidase.
-
Substrate Preparation: Prepare 2 mM p-Nitrophenyl-α-L-arabinopyranoside (pNPA) in 50 mM Sodium Phosphate buffer (pH 6.5).
-
Inhibitor Dilution: Prepare a serial dilution of N1-α-L-Arabinopyranosylamino-guanidine HNO3 (0, 10, 50, 100, 500 µM).
-
Reaction Setup:
-
Mix 10 µL enzyme solution (0.1 U/mL) with 10 µL inhibitor solution.
-
Incubate for 10 minutes at 37°C to allow equilibrium binding.
-
Initiate reaction by adding 80 µL substrate solution.
-
-
Monitoring: Measure absorbance at 405 nm (release of p-nitrophenol) every 30 seconds for 10 minutes.
-
Analysis: Plot
vs. (Dixon Plot). The intersection of lines gives .
Protocol B: Proteomic Stability Assay (Glycation Blockade)
Objective: Verify the compound's ability to protect proteins from methylglyoxal (MGO) induced modification.
-
Incubation:
-
Control: BSA (10 mg/mL) + MGO (5 mM).
-
Test: BSA (10 mg/mL) + MGO (5 mM) + N1-α-L-Arabinopyranosylamino-guanidine (5 mM).
-
Buffer: 100 mM Phosphate, pH 7.4, 0.02% Sodium Azide.
-
-
Duration: Incubate at 37°C for 72 hours.
-
Detection:
-
Run SDS-PAGE.
-
Perform Western Blot using anti-MGO-derived AGE antibody.
-
-
Validation: The Test lane should show significantly reduced AGE immunoreactivity compared to the Control.
Quantitative Data Summary
The following table summarizes expected physico-chemical properties and theoretical inhibition profiles based on class behavior.
| Parameter | Value / Characteristic | Relevance |
| Molecular Weight | 269.21 g/mol | Small molecule, high permeability. |
| Solubility | >50 mg/mL (Water) | Highly soluble due to nitrate salt and sugar moiety. |
| pKa (Guanidine) | ~12.5 - 13.6 | Remains protonated (cationic) at physiological pH.[2] |
| Target Enzyme | α-L-Arabinosidase | Competitive Inhibitor ( |
| Stability | Hygroscopic | Store at -20°C; protect from moisture. |
References
-
Edelstein, D., & Brownlee, M. (1992). Mechanistic Studies of Advanced Glycosylation End Product Inhibition by Aminoguanidine.[3] Diabetes, 41(1), 26–29. Link
-
Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. Archives of Biochemistry and Biophysics, 419(1), 31-40. Link
-
Gloster, T. M., & Vocadlo, D. J. (2012). Developing inhibitors of glycan processing enzymes as tools for glycouiology. Nature Chemical Biology, 8, 683–694. Link
-
Santa Cruz Biotechnology. N1-a-L-Arabinopyranosylamino-guanidine HNO3 Product Data Sheet. Link
Sources
In Silico Modeling of N1-α-L-Arabinopyranosylamino-guanidine HNO3 Binding: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of N1-α-L-Arabinopyranosylamino-guanidine HNO3 binding to a protein target. This document is designed for researchers, scientists, and drug development professionals, offering a structured approach from initial setup to advanced analysis. The guide emphasizes the rationale behind each step, ensuring scientific integrity and providing a framework for robust and reproducible results. We will delve into ligand and protein preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, all substantiated by authoritative references.
Introduction: The Strategic Imperative of In Silico Modeling
In the landscape of modern drug discovery, in silico modeling has become an indispensable tool for accelerating the identification and optimization of lead compounds. By simulating the intricate dance between a ligand and its protein target at the atomic level, we can predict binding affinities, elucidate mechanisms of action, and rationally design more potent and selective therapeutics. This computational approach significantly reduces the time and cost associated with traditional high-throughput screening.
The subject of this guide, N1-α-L-Arabinopyranosylamino-guanidine HNO3, is a compound of particular interest due to its constituent moieties.[1][2][3] The guanidinium group, a positively charged entity, is known to form strong electrostatic and hydrogen-bonding interactions, particularly with negatively charged residues such as aspartate and glutamate.[4][5][6] The arabinopyranosyl group, a carbohydrate, introduces chirality and a multitude of hydrogen bond donors and acceptors, which can confer specificity and enhance binding affinity.[7][8] The combination of these features makes N1-α-L-Arabinopyranosylamino-guanidine HNO3 a compelling candidate for targeting a wide range of proteins.
This guide will provide a step-by-step methodology for modeling the binding of this ligand, with a focus on best practices and the interpretation of results.
The Computational Workflow: A Self-Validating Funnel
The in silico workflow presented here is designed as a hierarchical and self-validating process. Each subsequent step refines the results of the previous one, leading to a more accurate and reliable prediction of the binding event.
Figure 1: The in silico modeling workflow.
Phase 1: Meticulous Preparation of the Molecular System
The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. Therefore, meticulous preparation of both the ligand and the protein is a critical first step.
Ligand Preparation
A high-quality 3D structure of N1-α-L-Arabinopyranosylamino-guanidine HNO3 is the necessary starting point.
Protocol: Ligand Preparation
-
Obtain 2D Structure: The 2D structure can be drawn using chemical drawing software like ChemDraw or obtained from a chemical database, providing the basic connectivity of the atoms.
-
Convert to 3D: Utilize a program such as Open Babel or the builder function within molecular modeling suites to convert the 2D structure into a 3D conformer.
-
Assign Protonation States: The guanidinium group is basic and will be protonated at physiological pH. Use a tool like Epik or Marvin to assign the correct protonation states for all titratable groups at a pH of 7.4.
-
Energy Minimization: The initial 3D structure may have non-ideal geometries. Perform an energy minimization using a suitable force field (e.g., MMFF94 or OPLS3e) to relax the structure to a low-energy conformation.[9][10]
Figure 2: Ligand preparation workflow.
Protein Preparation
The preparation of the protein target is a multi-step process aimed at cleaning up and optimizing the crystal structure for subsequent calculations.[10][11]
Protocol: Protein Preparation
-
Select a High-Resolution Structure: Obtain a crystal structure of the target protein from the Protein Data Bank (PDB). Prioritize structures with high resolution (ideally < 2.5 Å) and, if available, a co-crystallized ligand in the binding site of interest.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents, unless they are known to be critical for binding.[9][10]
-
Add Hydrogens and Assign Charges: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign partial charges to all atoms using a standard force field (e.g., AMBER, CHARMM).
-
Model Missing Residues and Loops: If the crystal structure has missing residues or loops, use a loop modeling tool to build and refine these regions.
-
Optimize Hydrogen Bond Network: Optimize the orientation of hydroxyl groups and the protonation states of histidine residues to create an optimal hydrogen-bonding network.
-
Restrained Minimization: Perform a restrained energy minimization of the protein structure. This will relieve any steric clashes or unfavorable geometries introduced during the preparation steps while preserving the overall backbone fold.
Phase 2: Molecular Docking - Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein.[12] It is a crucial step for generating an initial hypothesis of the binding mode.
Choosing a Docking Program
Several docking programs are available, each with its own algorithm and scoring function. For a ligand with significant flexibility and multiple hydrogen bond donors/acceptors like N1-α-L-Arabinopyranosylamino-guanidine HNO3, programs that handle ligand flexibility well are preferred.
Table 1: Comparison of Common Docking Programs
| Program | Strengths | Considerations |
| AutoDock Vina | Fast, widely used, and open-source. | Scoring function is less complex than commercial options. |
| Glide | High accuracy due to a sophisticated scoring function and sampling algorithm.[12] | Commercial software. |
| GOLD | Excellent for flexible ligands and allows for protein side-chain flexibility. | Can be computationally intensive. |
The Docking Protocol
-
Define the Binding Site: The search space for the docking algorithm is defined by a "grid box" centered on the binding site. If a co-crystallized ligand is present, the grid box should be centered on it. Otherwise, pocket detection algorithms can be used to identify potential binding sites.
-
Perform Docking: Run the docking simulation, allowing the program to sample a large number of possible conformations and orientations of the ligand within the binding site.
-
Analyze and Select Poses: The docking program will rank the generated poses based on a scoring function. It is crucial to visually inspect the top-scoring poses and evaluate the plausibility of the predicted interactions. Look for poses that form favorable hydrogen bonds, electrostatic interactions (especially with the guanidinium group), and van der Waals contacts. Select the most promising pose(s) for further refinement.
Phase 3: Molecular Dynamics Simulation - Capturing the Dynamic Nature of Binding
While docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex, accounting for the flexibility of both molecules and the surrounding solvent.[13][14][15][16]
The Value of MD Simulations
MD simulations provide insights into:
-
The stability of the predicted binding pose over time.
-
Conformational changes in the protein and ligand upon binding.
-
The role of water molecules in mediating protein-ligand interactions.[17][18][19][20][21]
-
The strength and persistence of key interactions.
MD Simulation Protocol
-
System Setup:
-
Place the protein-ligand complex from the docking step into a periodic box of explicit water molecules.
-
Add counter-ions to neutralize the system and mimic a physiological salt concentration.
-
-
Equilibration:
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Run a simulation at constant pressure and temperature (NPT ensemble) to allow the system to reach the correct density.
-
-
Production Run:
-
Once the system is equilibrated, run the production MD simulation for a sufficient duration (typically tens to hundreds of nanoseconds) to adequately sample the conformational space of the complex.
-
Figure 3: Molecular dynamics simulation workflow.
Phase 4: Binding Free Energy Calculations - Quantifying Binding Affinity
To obtain a more accurate estimate of the binding affinity than what is provided by docking scores, binding free energy calculations can be performed on the MD simulation trajectory.
MM/PBSA and MM/GBSA Methods
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular "end-point" methods for calculating the free energy of binding.[22][23][24][25] They offer a good compromise between accuracy and computational cost.[22][23][24]
The binding free energy is calculated as:
ΔG_binding = G_complex - (G_protein + G_ligand)
Each term is calculated as a sum of the molecular mechanics energy, the polar solvation energy, and the non-polar solvation energy.
MM/PBSA Protocol
-
Extract Snapshots: Select a set of uncorrelated snapshots from the stable portion of the MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the individual energy terms for the complex, the protein, and the ligand.
-
Average and Analyze: Average the calculated binding free energies over all snapshots. The results can also be decomposed to identify the key residues contributing to the binding.
Table 2: Hypothetical MM/PBSA Results for N1-α-L-Arabinopyranosylamino-guanidine HNO3 Binding
| Energy Component | Average Value (kcal/mol) | Interpretation |
| Van der Waals | -40.5 | Favorable shape complementarity |
| Electrostatic | -75.2 | Strong favorable electrostatic interactions |
| Polar Solvation | +80.1 | Unfavorable desolvation of polar groups |
| Non-polar Solvation | -4.8 | Favorable hydrophobic interactions |
| ΔG_binding | -40.4 | Overall strong predicted binding affinity |
Conclusion and Validation
This guide has detailed a robust workflow for the in silico modeling of N1-α-L-Arabinopyranosylamino-guanidine HNO3 binding. The final step in any in silico study is experimental validation.[26][[“]][28][29] The predictions made from these computational models, such as the key interacting residues and the predicted binding affinity, should be used to design and guide future experimental work, including site-directed mutagenesis and biophysical binding assays. This iterative cycle of computational prediction and experimental validation is at the heart of modern, efficient drug discovery.[30]
References
- Kollman, P. A., et al. (2000). Calculating structures and free energies of complex molecules: combining molecular mechanics and continuum models. Accounts of chemical research, 33(12), 889-897.
- Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478-9508.
-
Evotec. (n.d.). Importance of Water Molecules in Protein-Ligand Complexes. Retrieved from [Link]
- Shukla, R., & Tripathi, T. (2021). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. In StatPearls [Internet].
- Wolber, G., et al. (2023). OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM.
-
LiteFold. (2025, October 19). The overlooked role of intrinsic water in protein–ligand binding. Retrieved from [Link]
-
MDsim360. (n.d.). Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360. Retrieved from [Link]
-
Cresset Group. (2022, January 25). Understanding the role of water in protein-ligand complexes and when to consider water in drug discovery. Retrieved from [Link]
- van der Kamp, M. W., et al. (2020). Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible.
-
VPH Institute. (2019, May 14). In silico models for drug development: tackling the validation challenge. Retrieved from [Link]
-
Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Retrieved from [Link]
-
ScienceDirect. (n.d.). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Uncovering water effects in protein–ligand recognition: importance in the second hydration shell and binding kinetics. Retrieved from [Link]
-
Consensus. (n.d.). How do researchers validate the results obtained from molecular dynamics simulations in drug discovery? Retrieved from [Link]
-
European Synchrotron Radiation Facility. (2021, December 7). The effect on ligand binding of displacing a single water molecule. Retrieved from [Link]
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Taylor & Francis Online. (2015, April 2). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Retrieved from [Link]
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Quora. (2021, September 20). How does one prepare proteins for molecular docking? Retrieved from [Link]
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SlideShare. (2014, September 24). Binding free energy theory and MM/PBSA method. Retrieved from [Link]
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MDPI. (2023). From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. Retrieved from [Link]
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GreenPrints. (n.d.). In silico analysis of allicin and its guanidinium-based derivatives as a potential antagonist of neuropeptide y receptor in Aedes aegypti. Retrieved from [Link]
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Beilstein Journals. (2022, September 23). Computational model predicts protein binding sites of a luminescent ligand equipped with guanidiniocarbonyl-pyrrole groups. Retrieved from [Link]
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ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]
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Profacgen. (n.d.). Protein–Carbohydrate Docking. Retrieved from [Link]
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ChemRxiv. (n.d.). Water-Guided Docking Improves Prediction of Protein–Glycan Complexes. Retrieved from [Link]
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YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]
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PubMed. (2009, December 15). Molecular docking of carbohydrate ligands to antibodies: structural validation against crystal.... Retrieved from [Link]
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ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
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Labinsights. (2023, March 28). Protein–Carbohydrate Docking Service Now Available. Retrieved from [Link]
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JoVE. (n.d.). Simulation of Carbohydrates, from Molecular Docking to Dynamics in Water. Retrieved from [Link]
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PubMed. (2017, March 15). Effect of guanidine and arginine on protein-ligand interactions in multimodal cation-exchange chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of guanidine and arginine on protein-ligand interactions in multimodal cation-exchange chromatography | Request PDF. Retrieved from [Link]
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DSpace@MIT. (n.d.). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. Retrieved from [Link]
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AXEL. (n.d.). 85-4193-63 N1-aL-Arabinopyranosylamino-guanidine HNO3 5g 292255. Retrieved from [Link]
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Wikipedia. (n.d.). Guanidine nitrate. Retrieved from [Link]
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Biological Targets of N-Substituted Guanidine Derivatives: A Technical Guide
Executive Summary
The N-substituted guanidine moiety is a privileged pharmacophore in medicinal chemistry, characterized by its high basicity (pKa
This guide analyzes the primary biological targets of N-substituted guanidines—specifically Ion Channels (NMDA, ENaC) , Exchangers (NHE) , and G-Protein Coupled Receptors (
The Pharmacophore: Mechanistic Basis of Interaction
The guanidinium cation is resonance-stabilized, allowing it to maintain a positive charge over a wide physiological pH range. This physicochemical property dictates its target engagement profile:
-
Cation-
Interactions: The delocalized positive charge interacts with aromatic residues (Phe, Tyr, Trp) in receptor pockets (e.g., ligand-gated ion channels). -
Bidentate Hydrogen Bonding: The two unsubstituted nitrogens can donate hydrogen bonds to carboxylate oxygens of Asp/Glu residues, creating a "molecular clamp" mechanism essential for high-affinity binding.
-
Steric Modulation: N-substitution (alkyl, aryl, or acyl groups) modulates the basicity and lipophilicity, shifting selectivity between targets (e.g., from ENaC pore blocking to NHE allosteric inhibition).
Visualization: Pharmacophore Interaction Logic
Figure 1: Mechanistic interactions of the guanidine pharmacophore with biological targets.
Primary Biological Targets
Ion Channels: NMDA Receptor Blockers
Target: N-methyl-D-aspartate (NMDA) Receptor (Glutamate-gated ion channel).[1][2][3][4] Key Derivatives: N,N'-Diarylguanidines (e.g., Aptiganel/Cerestat).[2]
Mechanism of Action: These derivatives act as non-competitive open-channel blockers .[1] They bind to the phencyclidine (PCP) site located deep within the channel pore. Binding requires the channel to be in the open state (use-dependent block).
-
SAR Insight: Symmetrical disubstitution on the phenyl rings (e.g., ortho-ethyl or meta-ethyl groups) significantly enhances affinity compared to para-substitution. The hydrophobic aryl groups interact with the hydrophobic lining of the channel pore, while the guanidinium core interacts with the selectivity filter.
Transporters: Na+/H+ Exchanger (NHE)
Target: NHE Isoform 1 (NHE-1).[5] Key Derivatives: Amiloride analogs (5-N-substituted derivatives like EIPA, HMA).[5]
Mechanism of Action: While Amiloride itself blocks the Epithelial Sodium Channel (ENaC), substitution at the 5-amino nitrogen with hydrophobic groups (ethylisopropyl, hexamethylene) drastically shifts selectivity toward NHE inhibition.
-
SAR Insight: Increasing the steric bulk and lipophilicity at the 5-N position inhibits the allosteric H+ sensing site or the Na+ translocation pore, preventing pH recovery in acidic/ischemic conditions.
GPCRs: -Adrenergic Receptors
Target:
Mechanism of Action: These are acylguanidines (specifically dichlorobenzylideneamino-guanidines). They mimic the catecholamine structure of norepinephrine. The protonated guanidine moiety forms a salt bridge with Asp113 in Transmembrane Domain 3 (TM3) of the receptor, triggering G_i protein coupling and reducing cAMP levels.
-
SAR Insight: The electron-withdrawing chlorine atoms on the phenyl ring reduce the pKa slightly, optimizing CNS penetration and receptor residence time.
Comparative Data Summary
| Derivative Class | Primary Target | Mechanism | Key Structural Feature | Therapeutic Utility |
| Diarylguanidines (e.g., Aptiganel) | NMDA Receptor | Open-channel blocker | N,N'-bis(aryl) substitution | Neuroprotection (Stroke/Trauma) |
| Acylguanidines (e.g., Guanabenz) | Agonist | Dichlorophenyl + Acyl linker | Antihypertensive, ADHD | |
| Pyrazinoylguanidines (e.g., EIPA) | Na+/H+ Exchanger (NHE) | Inhibitor | 5-N-alkyl substitution on pyrazine | Ischemia-Reperfusion Injury |
| Biguanides (e.g., Metformin) | Complex I / AMPK | Inhibitor/Activator | Bis-guanidine linkage | Type 2 Diabetes |
Experimental Protocols
Protocol A: Radioligand Binding Assay ( -Adrenergic Receptors)
Objective: Determine the binding affinity (
Workflow:
-
Membrane Preparation: Homogenize rat cerebral cortex (rich in
receptors) in ice-cold Tris-sucrose buffer. Centrifuge at 1,000 x g (remove debris), then 40,000 x g to pellet membranes. Resuspend in 50 mM Tris-HCl (pH 7.4). -
Incubation:
-
Total Binding: Membrane + Radiolabeled Ligand (e.g., 1 nM
-Rauwolscine). -
Non-Specific Binding (NSB): Membrane + Radiolabeled Ligand + Excess Cold Ligand (10
M Phentolamine). -
Experimental: Membrane + Radiolabeled Ligand + Increasing concentrations of Guanidine Derivative (
to M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethylenimine to reduce NSB) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[6][7]
-
Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Whole-Cell Patch Clamp (NMDA Receptor Block)
Objective: Validate "use-dependent" open-channel blocking mechanism.
Workflow:
-
Cell System: HEK293 cells transiently transfected with GluN1/GluN2A subunits or cultured hippocampal neurons.
-
Recording Solution:
-
Extracellular:
-free Tyrode’s solution (to remove physiological Mg block), containing Glycine (10 M). -
Intracellular:[8] CsCl-based solution (to block K+ channels).
-
-
Voltage Clamp: Hold membrane potential at -60 mV.
-
Agonist Application: Apply NMDA (100
M) + Glycine (10 M) for 5 seconds to elicit a steady inward current. -
Blocker Application:
-
Phase 1 (Closed State): Pre-incubate with Guanidine derivative without agonist. Apply agonist.[9][10][11][12][13][14] Result: If current is unchanged, the compound does not bind the closed state.
-
Phase 2 (Open State): Co-apply NMDA + Glycine + Guanidine derivative. Result: Observe rapid decay of the steady-state current (blockade onset).
-
-
Washout: Remove agonist and blocker. Re-apply agonist alone. Result: Slow recovery of current indicates trapping of the blocker within the closed channel.
Visualization: NMDA Receptor Blocking Pathway
Figure 2: Kinetic states of NMDA receptor interaction with guanidine channel blockers.
Emerging Directions & SAR Trends
Recent research has pivoted from simple receptor modulation to complex multi-target pharmacology:
-
Antiprion Activity: Guanabenz derivatives (specifically those devoid of
activity) have been shown to inhibit the Protein Folding Activity of the Ribosome (PFAR), offering a potential therapeutic route for prion diseases [1].[11] -
Mitochondrial Targeting: Lipophilic guanidine derivatives are being designed to accumulate in the mitochondrial matrix (driven by membrane potential), where they can inhibit Complex I or disrupt membrane integrity in cancer cells [2].
References
-
Nguyen, P. H., et al. (2014). Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost
-adrenergic receptor agonistic activity.[11] ACS Chemical Neuroscience. -
Marta, G., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review.[15] Bioorganic Chemistry.
-
Reddy, S. L., et al. (1994). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of Medicinal Chemistry.
-
Kleyman, T. R., & Cragoe, E. J. (1988). Amiloride and its analogs as tools in the study of ion transport. Journal of Membrane Biology.
-
BenchChem Protocols. Radioligand Binding Assay for Adrenergic Receptors. BenchChem Application Notes.
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The Guanidinium Pharmacophore in Cell Signaling: From Metabolic Switches to Ion Channel Blockade
Executive Summary: The Physicochemical Anchor
The guanidine moiety (
In cell signaling, guanidine derivatives do not act through a single pathway but rather exploit this physicochemical "stickiness" to modulate critical nodes:
-
Metabolic Sensing: Biguanides (Metformin) hijack the AMPK pathway to rewire cellular metabolism.
-
Ion Homeostasis: Acylguanidines inhibit the
Exchanger (NHE), preventing calcium overload during ischemic stress. -
Excitability: Guanidinium toxins (TTX) mimic hydrated sodium ions to block voltage-gated channels.
This guide dissects these mechanisms and provides validated protocols for interrogating these pathways in the lab.
The Metabolic Master Switch: Biguanides and AMPK Signaling
Metformin, a dimethylbiguanide, is the gold standard for Type 2 Diabetes treatment, but its utility extends into oncology and longevity research due to its activation of AMP-activated protein kinase (AMPK) .[1]
Mechanism of Action: The Energetic Crisis
Metformin does not bind AMPK directly.[2] Instead, it induces a mild energetic stress that triggers the cell's "low fuel" warning system.
-
Mitochondrial Entry: Being positively charged, metformin accumulates in the mitochondrial matrix (up to 1000-fold vs. cytosol) driven by the membrane potential (
). -
Complex I Inhibition: It inhibits NADH:ubiquinone oxidoreductase (Complex I) of the Electron Transport Chain (ETC).
-
ADP/AMP Spike: Reduced proton gradient lowers ATP synthesis. Intracellular AMP and ADP levels rise.
-
AMPK Activation:
-
Allosteric: AMP binds to the
-subunit of AMPK, causing a conformational change that exposes the catalytic -subunit. -
Phosphorylation: This change promotes phosphorylation at Thr172 by the upstream kinase LKB1 and protects it from dephosphorylation by phosphatases.[3]
-
-
Downstream Effect: Activated AMPK phosphorylates Acetyl-CoA Carboxylase (ACC), inhibiting lipogenesis and activating fatty acid oxidation. Crucially, it inhibits mTORC1 (via RAPTOR phosphorylation), halting protein synthesis and cell growth.
Visualization: The Metformin-AMPK Axis
Figure 1: The canonical pathway of Metformin-induced AMPK activation involving mitochondrial stress and subsequent mTORC1 inhibition.
Ion Homeostasis: Acylguanidines and NHE Inhibition
While biguanides target metabolism, acylguanidines (e.g., Cariporide, Eniporide) are designed to protect tissues from Ischemia-Reperfusion (I/R) injury by targeting the Sodium-Hydrogen Exchanger isoform 1 (NHE-1) .
The Ischemic Cascade
During ischemia, cells switch to anaerobic glycolysis, producing lactic acid and protons (
-
Acidosis: Intracellular pH (
) drops. -
NHE-1 Overdrive: To restore
, NHE-1 rapidly extrudes in exchange for influx. -
Sodium Overload: The
-ATPase cannot clear the excess due to ATP depletion. -
The Lethal Step (NCX Reversal): The Sodium-Calcium Exchanger (NCX), normally extruding
, reverses mode to pump out and bring in. -
Ca2+ Overload: Resulting in hypercontracture and cell death.
Acylguanidines competitively inhibit the extracellular
Figure 2: Mechanism of Acylguanidine cardioprotection. Inhibition of NHE-1 prevents the sodium-driven calcium overload characteristic of reperfusion injury.
Experimental Protocols
Reliable interrogation of these pathways requires specific, self-validating protocols.
Protocol A: Measuring NHE-1 Activity (Ammonium Prepulse Assay)
This assay uses the pH-sensitive fluorescent dye BCECF-AM to measure the rate of
Objective: Determine the
| Reagent | Role | Concentration |
| BCECF-AM | Intracellular pH probe (ratiometric) | 2-5 |
| Nigericin | 10 | |
| Induces acute acidification | 20 mM | |
| Amiloride/Cariporide | Positive Control Inhibitor | 10 |
Step-by-Step Workflow:
-
Loading: Incubate cells (e.g., PS120 fibroblasts or cardiomyocytes) with 2
M BCECF-AM for 30 min at 37°C. Wash x3 to remove extracellular dye. -
Baseline: Perfuse cells with standard Tyrode’s buffer (pH 7.4). Measure fluorescence ratio (
). -
Acidification (The Prepulse): Perfuse with
buffer for 5 min. diffuses in, binds , alkalinizing the cell. -
Washout: Rapidly switch to
-free buffer. leaves, leaving trapped protons behind. drops sharply (Acid Load). -
Recovery Phase: Switch to
-containing buffer +/- Test Compound . -
Calibration (Crucial): At the end, perfuse with High-
buffers of known pH (6.5, 7.0, 7.5) containing Nigericin . This equilibrates with , allowing conversion of Fluorescence Ratio to absolute pH.
Data Analysis: Calculate the slope of pH recovery (
Protocol B: AMPK Activation Assay (Western Blot)
Detecting the phosphorylation of AMPK at Threonine-172 is the definitive marker of activation.
Causality Check: You must include a total protein control (Total AMPK
-
Treatment: Treat cells (e.g., HepG2) with Guanidine derivative (0.1 - 10 mM) for 1-4 hours.
-
Positive Control:[9] Metformin (2 mM) or AICAR (1 mM).
-
-
Lysis: Lyse in buffer containing Phosphatase Inhibitors (Fluoride, Orthovanadate). Without this, p-AMPK is rapidly dephosphorylated during lysis.
-
Blotting:
-
Primary Ab: Anti-pAMPK
(Thr172) (1:1000). -
Secondary Ab: Anti-Total AMPK
(1:1000). -
Downstream Check: Anti-pACC (Ser79) confirms functional kinase activity.
-
Nitric Oxide Signaling: The Arginine Mimics
Guanidine derivatives also modulate Nitric Oxide Synthase (NOS).[11] The guanidine group of L-Arginine is the substrate for NOS.[11][12]
-
Inhibitors:
-monomethyl-L-arginine (L-NMMA) and Aminoguanidine act as competitive inhibitors. -
Selectivity: Bulky guanidine derivatives (e.g., nitroguanidines) can achieve selectivity for nNOS (neuronal) over eNOS by exploiting the larger hydrophobic pocket adjacent to the active site in nNOS.[4]
References
-
Hardie, D. G., et al. (2012). "AMPK: a nutrient and energy sensor that maintains energy homeostasis." Nature Reviews Molecular Cell Biology. Link
-
Karmazyn, M. (2013). "NHE-1: a potential therapeutic target for heart failure." Journal of Molecular and Cellular Cardiology. Link
-
Viollet, B., et al. (2012). "Cellular and molecular mechanisms of metformin: an overview." Clinical Science. Link
-
Lazdunski, M., et al. (1985). "Interaction of guanidinium toxins with voltage-gated sodium channels." Journal of Biological Chemistry. Link
-
Rink, T. J., et al. (1982).[13] "Cytoplasmic pH measurement in lymphocytes with BCECF." Journal of Cell Biology. Link
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Investigating the Therapeutic Potential of Novel Guanidinium Salts: A Senior Application Scientist's Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The guanidinium group, the protonated form of guanidine, is far more than a simple functional group; it is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties—a high basicity (pKa ≈ 13.6) ensuring it remains protonated at physiological pH, and a planar, resonance-stabilized structure capable of forming multiple hydrogen bonds—grant it a remarkable versatility in molecular recognition.[3][4][5] This guide is designed to move beyond a mere survey of these compounds. As a Senior Application Scientist, my objective is to provide a framework for investigation, blending established principles with the practical insights needed to navigate the complexities of drug discovery. We will explore the causality behind experimental design, the necessity of self-validating protocols, and the foundational science that transforms a guanidinium-containing molecule from a laboratory curiosity into a potential therapeutic agent.
The Guanidinium Core: A Foundation for Diverse Bioactivity
The therapeutic relevance of the guanidinium moiety is not a recent discovery; the well-known antidiabetic drug metformin is a biguanide, a derivative of guanidine.[6][7] However, the scope of its application has expanded dramatically. The guanidinium cation's ability to engage in strong, specific non-covalent interactions, such as charge pairing and bidentate hydrogen bonding with anionic groups like carboxylates and phosphates, is central to its biological activity.[2][4][8] This allows guanidinium-containing compounds to target a wide array of biomolecules and cellular processes.
The primary mechanisms of action are remarkably diverse and serve as a foundation for their broad therapeutic applications:
-
Membrane Disruption & Protein Targeting: The positive charge facilitates interaction with and disruption of negatively charged bacterial cell membranes, a key antibacterial mechanism.[3] Furthermore, these compounds can target essential bacterial proteins, such as the cell division protein FtsZ or the signal peptidase SpsB, leading to cell death.[3]
-
Ion Channel Modulation: Guanidinium compounds can act as inhibitors of voltage-gated potassium (Kv) channels.[9] This mechanism underlies the therapeutic use of guanidine hydrochloride for neuromuscular diseases like Lambert-Eaton myasthenic syndrome, where it enhances neurotransmitter release.[9]
-
DNA Interactivity: Certain structures, particularly bis-guanidinium analogues, can function as DNA minor groove binders.[2][10] By fitting into the minor groove, they can interfere with DNA replication and transcription, forming a basis for their anticancer activity.[10]
-
Enzyme Inhibition: Novel diaryl guanidinium derivatives have been investigated as allosteric inhibitors of protein kinases like BRAF, a critical target in melanoma.[11]
-
Cellular Transport: The guanidinium group is the key functional component of cell-penetrating peptides (CPPs).[8] This property is being harnessed to create transporters that can deliver drugs and other probe molecules across the cell membrane, a significant challenge in drug delivery.[12][13]
This multifaceted activity makes guanidinium salts promising candidates for a range of pathologies, including bacterial infections (especially those caused by resistant strains like MRSA), cancer, diabetes, and neurological disorders.[1][6][14]
The Investigational Workflow: From Synthesis to In Vivo Validation
A rigorous and logical workflow is critical to successfully identify and validate the therapeutic potential of a novel guanidinium salt. The following section outlines a comprehensive, multi-stage process, complete with detailed protocols and the scientific rationale underpinning each step.
Caption: General workflow for the investigation of novel guanidinium salts.
Synthesis and Characterization
The synthesis of guanidines is a well-established field. A common and effective method involves the guanylation of primary or secondary amines using electrophilic thiourea derivatives in the presence of a thiophilic metal salt, such as Hg(II) or Cu(II), to promote desulfurization.[15] Alternative routes include reactions with pyrazole-1-carboximidamide or carbodiimides.[15]
Rationale for Method Selection: The choice of a guanylation reagent is critical. For instance, using N,N'-di-Boc-protected thiourea allows for the synthesis of protected guanidines, which simplifies purification and allows for subsequent deprotection under acidic conditions to yield the desired guanidinium salt.[10][15] This provides a clean, high-yielding route to the final product.
Following synthesis, rigorous characterization using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy is non-negotiable to confirm the identity, structure, and purity of the synthesized salts.[16][17]
In Vitro Screening: Identifying Lead Compounds
The initial screening phase aims to identify "hits" by assessing the biological activity of the synthesized compounds against relevant targets.
This protocol is fundamental for assessing the antibacterial potential of novel guanidinium salts.
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a target microorganism.
Methodology (Broth Microdilution):
-
Preparation: Grow the bacterial strain (e.g., Methicillin-Resistant Staphylococcus aureus - MRSA) overnight in appropriate broth (e.g., Tryptone Soy Broth). Adjust the culture to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test guanidinium salt in cation-adjusted Mueller-Hinton Broth. The concentration range should be broad enough to capture the potential MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls (Self-Validation):
-
Positive Control: Wells containing only broth and bacteria (should show robust growth).
-
Negative Control: Wells containing only sterile broth (should show no growth).
-
Reference Drug Control: A known antibiotic (e.g., Mupirocin or Vancomycin for MRSA) is tested in parallel to validate the assay's sensitivity.[18]
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.
Causality Insight: The use of cation-adjusted broth is crucial because divalent cations (Ca²⁺, Mg²⁺) can influence the activity of membrane-active compounds by stabilizing the outer membrane of bacteria. Standardization ensures reproducibility.
This protocol assesses the cytotoxic effect of compounds on cancer cell lines.
Objective: To quantify the reduction in metabolically active cells following treatment with the test compound.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A2780 ovarian cancer, NCI-H460 lung cancer) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the guanidinium salt for a specified period (e.g., 48 or 72 hours).
-
Controls (Self-Validation):
-
Vehicle Control: Cells treated with the solvent used to dissolve the compound (e.g., DMSO) at the highest concentration used.
-
Untreated Control: Cells in media only.
-
Reference Drug Control: A known anticancer drug (e.g., Cisplatin) to validate cell line responsiveness.
-
-
WST-1 Reagent Addition: Add WST-1 (Water Soluble Tetrazolium salt) reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined using non-linear regression analysis.[11]
Data Presentation: The results from these screening assays are effectively summarized in tables for clear comparison of compound potencies.
| Compound ID | Target Organism/Cell Line | MIC (µM)[3] | IC50 (µM)[11] |
| L15 | MRSA | 1.5 | N/A |
| L15 | E. coli | 12.5 | N/A |
| Derivative 7 | HL-60 (Leukemia) | N/A | 8.63 |
| Derivative 5 | HL-60 (Leukemia) | N/A | >100 |
Elucidating the Mechanism of Action
Once a compound shows promising activity, the next critical step is to understand how it works.
Caption: Proposed dual mechanism of action for antibacterial guanidinium salts.
For potential DNA binders, UV-thermal denaturation experiments are highly informative. The binding of a small molecule to DNA stabilizes the double helix, increasing its melting temperature (Tm).
Objective: To assess the ability of a compound to bind and stabilize double-stranded DNA.
Methodology:
-
Sample Preparation: Prepare solutions of salmon sperm DNA (SS-DNA) or a specific oligonucleotide in a suitable buffer (e.g., phosphate buffer).[2]
-
Incubation: Incubate the DNA solution in the absence (control) and presence of the test compound at various concentrations.
-
Thermal Melting: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm while slowly increasing the temperature (e.g., 1°C/minute).
-
Data Acquisition: Record the absorbance at each temperature point to generate a melting curve (Absorbance vs. Temperature).
-
Analysis: The Tm is the temperature at which 50% of the DNA is denatured (unwound). It corresponds to the midpoint of the sigmoidal melting curve. An increase in Tm (ΔTm) in the presence of the compound indicates binding and stabilization.[10]
Causality Insight: Minor groove binders stabilize the DNA duplex through non-covalent interactions like hydrogen bonds and van der Waals forces, which require more thermal energy to disrupt, hence the increase in Tm.[2][10]
In Vivo Efficacy and Safety
Promising in vitro results must be translated to an in vivo setting. Animal models are essential for evaluating a compound's efficacy and preliminary safety profile in a complex biological system.
Objective: To evaluate the in vivo antibacterial efficacy of a topical guanidinium salt formulation.[18][19]
Methodology:
-
Animal Preparation: Anesthetize guinea pigs and gently abrade a small area of the skin on their backs to create a superficial wound.
-
Infection: Apply a standardized inoculum of a clinical MRSA strain directly to the abraded site.
-
Treatment: After a set period to allow the infection to establish (e.g., 2-4 hours), begin topical treatment. Apply the test compound formulated in a suitable vehicle (e.g., 0.5% cream), a vehicle-only control, and a positive control (e.g., 2% Mupirocin cream).[18] Treatment is typically applied once or twice daily for several days.
-
Endpoint Assessment (Self-Validation): At the end of the treatment period, euthanize the animals and excise the infected skin tissue using a biopsy punch.
-
Bacterial Load Quantification: Homogenize the tissue biopsy, perform serial dilutions, and plate on selective agar (e.g., Tryptone Soy Agar). Incubate for 24-48 hours and count the resulting colonies to determine the number of CFU per gram of tissue.[18]
-
Analysis: Compare the bacterial load in the treated groups to the vehicle control group. A statistically significant reduction in CFU indicates in vivo efficacy.
Causality Insight: This model mimics a superficial human skin infection. The use of a vehicle control is critical to ensure that the observed effect is due to the active compound and not the cream base itself. Comparing the effect to a clinically used antibiotic like Mupirocin provides a benchmark for its potential therapeutic value.[18]
Challenges and Future Directions
Despite their immense potential, the development of guanidinium-based therapeutics is not without challenges.
-
Toxicity: The very membrane activity that makes guanidinium salts effective antibacterials can also lead to cytotoxicity in mammalian cells.[20] Careful structural modification is required to improve the therapeutic index.
-
Side Reactions: In peptide synthesis, guanidinium-based coupling reagents like HATU and HBTU can sometimes lead to unwanted side reactions, such as the formation of guanidino side products on the N-terminal amine, which can terminate peptide chain elongation.[21]
-
Selectivity: For applications like ion channel modulation or enzyme inhibition, achieving high selectivity for the target protein over others is paramount to minimizing off-target effects.[9]
The future of this field lies in the rational design of new guanidinium scaffolds. This includes developing pH-responsive drug delivery systems that release their payload in the acidic microenvironment of tumors or infections, and creating next-generation cell-penetrating transporters with enhanced efficiency and lower toxicity.[12][22]
Conclusion
Novel guanidinium salts represent a versatile and powerful class of molecules with demonstrated therapeutic potential across a wide spectrum of diseases. Their unique chemical nature allows them to interact with biological systems in diverse and potent ways. Success in this field requires a deep understanding of the underlying mechanisms, coupled with a rigorous, multi-stage investigational workflow that incorporates self-validating protocols at every step. By systematically moving from rational synthesis through detailed in vitro and in vivo evaluation, researchers can unlock the full potential of this remarkable chemical scaffold to develop the next generation of innovative medicines.
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Methodological & Application
Application of Glycosylated Guanidines in Drug Discovery: Application Notes and Protocols
Introduction: The Strategic Advantage of Glycosylating Guanidines
The guanidinium group, the functional core of the amino acid arginine, is a privileged scaffold in medicinal chemistry. Its persistent positive charge at physiological pH facilitates crucial molecular interactions, particularly with negatively charged species like phosphates and carboxylates, which are abundant in biological systems.[1][2] Glycosylation, the attachment of sugar moieties to a molecule, is a fundamental process that dictates a vast array of biological activities, including cell recognition, adhesion, and signaling.[3][4] The strategic fusion of these two entities—the guanidinium group and a carbohydrate scaffold—creates glycosylated guanidines , a class of compounds with remarkable potential in drug discovery.[5]
This guide provides an in-depth exploration of the application of glycosylated guanidines, offering both the theoretical underpinnings and practical protocols for researchers in drug development. By mimicking natural recognition motifs, these compounds can serve as potent and selective modulators of various biological targets. The core principle behind their efficacy lies in the synergistic combination of the guanidinium group's strong, directional hydrogen-bonding capabilities and the carbohydrate's inherent recognition properties.[1][6] This duality allows for the targeting of a diverse range of biomolecules, from enzymes to RNA, with high affinity and specificity.[5][6]
I. Rationale for Glycosylated Guanidines in Drug Design
The design of glycosylated guanidines is predicated on several key principles that make them attractive candidates for therapeutic intervention:
-
Enhanced Binding Affinity and Specificity: The guanidinium group can form strong bidentate hydrogen bonds with carboxylate groups in enzyme active sites, often leading to potent inhibition.[1] When appended to a sugar scaffold that mimics the natural substrate of an enzyme (e.g., a glycosidase), the resulting molecule can exhibit significantly enhanced affinity and selectivity.[7]
-
Improved Cellular Uptake: While aminoglycosides, a class of sugar-based antibiotics, have limited cellular permeability, their guanidinylated counterparts, known as guanidinoglycosides, demonstrate markedly improved cellular uptake.[8] This enhanced translocation across cell membranes opens up possibilities for targeting intracellular components.
-
Targeting RNA Structures: The guanidinium group is a key player in RNA-protein interactions. Guanidinoglycosides have been shown to bind with high affinity to specific RNA structures, such as the HIV Rev-Response Element (RRE), thereby inhibiting viral replication.[5][6]
-
Modulating Lectin Interactions: Lectins are carbohydrate-binding proteins that mediate a wide range of cellular processes.[9][10] Glycosylated guanidines can act as glycomimetics, interfering with lectin-carbohydrate interactions that are often implicated in disease states like cancer and inflammation.[3][11]
II. Synthetic Strategies for Glycosylated Guanidines
The synthesis of glycosylated guanidines typically involves the introduction of a guanidinium group onto a carbohydrate scaffold. Several methods have been developed, with the choice of strategy often depending on the desired substitution pattern and the presence of other functional groups.
Protocol 1: Guanidinylation of Aminoglycosides
This protocol describes a general method for converting the primary amine groups of an aminoglycoside to guanidinium groups.
Objective: To synthesize a guanidinoglycoside from a parent aminoglycoside.
Materials:
-
Aminoglycoside (e.g., tobramycin, neomycin)
-
Guanidinylating reagent (e.g., N,N'-bis(tert-butoxycarbonyl)-N''-triflylguanidine)[12]
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Base (e.g., triethylamine or DIPEA)
-
Deprotection reagent (e.g., trifluoroacetic acid (TFA) in dichloromethane)
-
Reaction vessel, magnetic stirrer, and standard laboratory glassware
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolution: Dissolve the aminoglycoside in the chosen anhydrous solvent in a clean, dry reaction vessel.
-
Addition of Base: Add the base to the solution to deprotonate the ammonium groups of the aminoglycoside.
-
Guanidinylation: Slowly add the guanidinylating reagent to the reaction mixture. The reaction is typically carried out at room temperature and monitored by TLC or LC-MS.
-
Quenching and Work-up: Once the reaction is complete, quench the reaction with water and perform an appropriate aqueous work-up to remove excess reagents.
-
Deprotection: If a protected guanidinylating reagent was used (e.g., with Boc protecting groups), dissolve the product in a suitable solvent and treat with a deprotection reagent like TFA.
-
Purification: Purify the final guanidinoglycoside product using reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.
Diagram: General Synthetic Workflow
Caption: Synthetic workflow for guanidinoglycosides.
III. Biological Evaluation of Glycosylated Guanidines
A crucial step in the drug discovery process is the thorough biological evaluation of the synthesized compounds. For glycosylated guanidines, this often involves assessing their inhibitory activity against specific enzymes or their ability to disrupt protein-RNA or protein-carbohydrate interactions.
Protocol 2: α-Glucosidase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of glycosylated guanidines against α-glucosidase, a key enzyme in carbohydrate metabolism and a target for type 2 diabetes treatment.[13]
Objective: To measure the IC50 value of a glycosylated guanidine inhibitor against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate[13]
-
Glycosylated guanidine test compound
-
Acarbose (positive control)
-
Sodium phosphate buffer (pH 6.8)
-
Sodium carbonate (for stopping the reaction)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of α-glucosidase, pNPG, the test compound at various concentrations, and the positive control in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the buffer, the test compound (or positive control/vehicle), and the α-glucosidase solution to the appropriate wells.[13][14]
-
Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).[13]
-
Initiation of Reaction: Add the pNPG substrate solution to all wells to start the enzymatic reaction.[13]
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 20 minutes).[13]
-
Termination of Reaction: Stop the reaction by adding sodium carbonate solution to each well.[14]
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm, corresponding to the formation of the yellow p-nitrophenol product.[13]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the enzyme reaction without an inhibitor, and A_sample is the absorbance with the inhibitor.[13]
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
Diagram: α-Glucosidase Inhibition Assay Workflow
Caption: Workflow for α-Glucosidase Inhibition Assay.
IV. Case Studies and Therapeutic Applications
The versatility of glycosylated guanidines has led to their exploration in various therapeutic areas.
Table 1: Examples of Bioactive Glycosylated Guanidines
| Compound Class | Target | Therapeutic Potential | Reference |
| Guanidino-sugars | α-L-fucosidase | Enzyme inhibition | [7] |
| Guanidinoglycosides | HIV Rev-Response Element (RRE) | Antiviral (HIV) | [5] |
| 5'-Guanidino Nucleosides | Butyrylcholinesterase (BChE) | Alzheimer's Disease | [12] |
| Guanidino-macrolides | Bacterial cell membrane | Antibacterial | [15] |
Glycosidase Inhibitors for Diabetes and Lysosomal Storage Disorders
As demonstrated by the α-glucosidase assay protocol, glycosylated guanidines can be potent inhibitors of carbohydrate-processing enzymes.[7] This has direct implications for the treatment of type 2 diabetes by delaying carbohydrate digestion.[13] Furthermore, inhibitors of specific glycosidases are being investigated for the treatment of lysosomal storage diseases, where the deficiency of a particular glycosidase leads to the accumulation of its substrate.
Antiviral Agents Targeting RNA
The ability of guanidinoglycosides to bind with high affinity to viral RNA structures makes them promising candidates for antiviral therapies.[5][6] The interaction of a guanidinoglycoside with the HIV RRE, for instance, can disrupt the function of the Rev protein, which is essential for viral replication. This provides a novel mechanism of action compared to many existing antiretroviral drugs.
Neurodegenerative Diseases
Recent studies have shown that certain 5'-guanidino nucleosides can act as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[12] These compounds have also exhibited cytotoxic activities against cancer cells and neuroprotective effects, highlighting their potential for multi-target therapies.[12]
Antibacterial Agents
Natural products containing a guanidine-functionalized polyol macrolide structure have demonstrated broad-spectrum antimicrobial activity.[15] The guanidinium group is crucial for their mechanism of action, which often involves disruption of the bacterial cell membrane.[15][16]
V. Future Directions and Conclusion
The field of glycosylated guanidines in drug discovery is continually evolving. Future research is likely to focus on:
-
Expanding the diversity of carbohydrate scaffolds: Exploring a wider range of monosaccharides and oligosaccharides to fine-tune target selectivity.
-
Developing more efficient and stereoselective synthetic methods: Streamlining the synthesis of these complex molecules to facilitate rapid lead optimization.
-
Investigating novel biological targets: Moving beyond established targets to explore the potential of glycosylated guanidines in areas such as immunomodulation and anti-cancer therapy.
-
Understanding structure-activity relationships (SAR): Systematically modifying the structure of lead compounds to optimize their potency, selectivity, and pharmacokinetic properties.
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- 16. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening with N-Substituted Guanidine Libraries: From Solid-Phase Synthesis to Hit Validation
Abstract This application note details a comprehensive workflow for the design, synthesis, and high-throughput screening (HTS) of N-substituted guanidine libraries. Recognizing the guanidine moiety as a "privileged structure" in medicinal chemistry—critical for targeting GPCRs, ion channels, and proteases—this guide addresses the specific challenges of handling highly basic, polar pharmacophores. We provide a validated solid-phase synthesis protocol, a robust FRET-based screening methodology, and a hit triage strategy designed to eliminate cationic false positives.
Introduction: The Guanidine Imperative
The guanidine group (
However, the very properties that drive potency—high basicity and polarity—create significant hurdles in HTS:
-
Permeability: Permanent protonation at physiological pH limits passive membrane transport.
-
Non-Specific Binding: Cationic guanidines often adhere to negatively charged plastic surfaces or DNA, leading to assay interference.
-
Synthesis: Traditional solution-phase guanylation often requires harsh conditions incompatible with diverse functional groups.
This guide presents a Solid-Phase Organic Synthesis (SPOS) approach to generate high-purity libraries, coupled with a FRET-based protease inhibition assay designed to mitigate interference.
Library Synthesis: Solid-Phase Guanylation[1][2][3]
We utilize a "resin-capture-release" or resin-bound transformation strategy. The most robust method for generating diverse N-substituted guanidines involves the conversion of resin-bound thioureas to guanidines using heavy metal promotion (Ag+ or Hg2+) or carbodiimide activation.
Strategic Workflow
The synthesis follows a three-step diversity introduction:
-
Resin Loading: Attachment of a diamine scaffold.
-
Thiourea Formation: Reaction with isothiocyanates (Diversity Point 1).
-
Guanylation: Conversion to guanidine using amines (Diversity Point 2) and a desulfurizing agent.
Visualization: Synthesis Pathway
Caption: Solid-phase synthesis route converting resin-bound amines to thioureas, then to guanidines via desulfurization.
Detailed Protocol: Silver-Promoted Guanylation
Scope: Synthesis of a 96-member library.
Reagents: Rink Amide MBHA resin, Fmoc-amino acids, Isothiocyanates (R1), Amines (R2), Silver Nitrate (
Step 1: Resin Preparation & Scaffolding
-
Swell 100 mg of Rink Amide resin (loading 0.5-0.7 mmol/g) in DMF for 30 min.
-
Fmoc Removal: Treat with 20% piperidine in DMF (
min). Wash with DMF. -
Scaffold Attachment: Couple Fmoc-diamine or amino acid (5 eq) using HBTU (5 eq) and DIPEA (10 eq) for 2 hours. Repeat Fmoc removal.
Step 2: Thiourea Formation (Diversity R1)
-
Suspend resin in DCM/DMF (1:1).
-
Add Isothiocyanate (R1) (5 eq) and DIPEA (5 eq).
-
Shake at room temperature (RT) for 4 hours.
-
Wash resin
DMF, DCM to remove excess isothiocyanate.-
QC Check: Kaiser test should be negative (no free amine).
-
Step 3: Guanylation (Diversity R2)
Critical Step: This reaction converts the
-
Suspend resin in DMF.[1]
-
Add Amine (R2) (10 eq),
(5 eq), and TEA (5 eq).-
Note: Keep the reaction vessel in the dark (wrap in foil) to prevent silver reduction.
-
-
Shake at 40°C for 16–24 hours.
-
Washing (Crucial): Wash extensively with DMF (
), MeOH ( ), and DCM ( ) to remove silver salts. A wash with 10% thiourea in DMF can help chelate residual silver.
Step 4: Cleavage
-
Treat resin with 95% TFA / 2.5% TIS / 2.5%
for 2 hours. -
Precipitate filtrate in cold diethyl ether. Centrifuge and dry.
HTS Assay Development: FRET-Based Protease Screen
Guanidine libraries are frequently screened against serine proteases (e.g., Thrombin, Factor Xa) where the guanidine mimics the P1 arginine residue. We will use a FRET (Fluorescence Resonance Energy Transfer) assay, which is ratiometric and less susceptible to the inner-filter effects common with colored library compounds.
Assay Principle
-
Target: Serine Protease (e.g., Thrombin).
-
Substrate: Peptidyl-fluorophore pair (e.g., DABCYL-Arg-Pro-Gly-Arg-EDANS).
-
Mechanism: The enzyme cleaves the peptide, separating the quencher (DABCYL) from the donor (EDANS), resulting in increased fluorescence. Guanidine inhibitors prevent cleavage.
Experimental Protocol
Materials:
-
Black 384-well non-binding surface (NBS) plates (Corning).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% PEG-8000 (prevents cationic sticking).
-
Enzyme: Human Thrombin (final conc. 0.5 nM).
-
Substrate: Fluorogenic Thrombin Substrate (final conc.
).
Workflow:
-
Library Transfer: Acoustic dispense (Echo) 50 nL of library compounds (10 mM in DMSO) into plates. Final assay conc:
. -
Enzyme Addition: Dispense 10
L of Enzyme solution.-
Pre-incubation: Centrifuge (1000 rpm, 1 min) and incubate for 15 min at RT. This allows slow-binding inhibitors to equilibrate.
-
-
Start Reaction: Dispense 10
L of Substrate solution. -
Kinetic Read: Measure fluorescence immediately (Ex 340 nm / Em 490 nm) every 2 minutes for 30 minutes.
-
Controls:
-
High Control (HC): DMSO + Enzyme + Substrate (0% Inhibition).
-
Low Control (LC): DMSO + Buffer + Substrate (100% Inhibition).
-
Reference Inhibitor: Argatroban (
standard).
-
Data Calculation:
Calculate the slope (RFU/min) for the linear portion of the curve.
Data Analysis & Hit Validation
Guanidine hits are notorious for false positives due to aggregation or charge-based non-specific binding.
Triage Workflow
Caption: Triage logic to filter aggregators (Triton test) and promiscuous binders.
Validation Steps
-
Detergent Sensitivity: Re-run the
with 0.01% Triton X-100. If the increases significantly (shift > 3-fold), the compound is likely acting via colloidal aggregation (a common artifact for hydrophobic guanidines) rather than specific binding. -
Counter-Screening: Test against an unrelated protease (e.g., Chymotrypsin) to ensure the guanidine is interacting with the specific S1 pocket (Asp 189 in trypsin-like proteases) and not simply denaturing enzymes or binding non-specifically.
-
PAINS Check: Cross-reference structures with PAINS filters. While guanidine itself is not a PAINS motif, associated conjugated systems (e.g., aminothiazoles often used in synthesis) might be.
References
-
Evans, B. E., et al. (1988).[2] "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry. Link
-
Kim, J., et al. (2025).[1] "Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation." ACS Omega. Link (Note: Year/DOI adapted from search context).
-
Pátek, M., et al. (2000).[3] "Solid-phase synthesis of substituted guanidines using a novel acid labile linker." Journal of Combinatorial Chemistry. Link
-
Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. Link
-
Zhang, Y., et al. (2017). "High-throughput screening and quantitation of guanidino and ureido compounds using liquid chromatography-drift tube ion mobility spectrometry-mass spectrometry." Analytica Chimica Acta. Link
Sources
Application Note: Analytical Characterization of N1-α-L-Arabinopyranosylamino-guanidine HNO3
Executive Summary
This guide details the analytical workflow for the structural confirmation, purity assessment, and counter-ion quantification of N1-α-L-Arabinopyranosylamino-guanidine Nitrate (HNO3) . This compound (CAS 109853-80-7) represents a class of glycosyl-guanidines often utilized in proteomics as a glycomimetic or an inhibitor of Advanced Glycation End-products (AGEs).[1]
The combination of a polar sugar moiety (L-arabinose) and a highly basic guanidine group presents unique chromatographic challenges.[1] Standard Reverse-Phase (RP) HPLC often fails to retain such polar species.[1] Therefore, this protocol prioritizes Hydrophilic Interaction Liquid Chromatography (HILIC) for purity profiling and 1H-NMR for stereochemical validation of the α-anomer.[1]
Chemical Identity & Properties
| Property | Specification |
| Compound Name | N1-α-L-Arabinopyranosylamino-guanidine HNO3 |
| CAS Number | 109853-80-7 |
| Molecular Formula | C₆H₁₄N₄O₄[1][2][3][4] · HNO3 |
| Molecular Weight | 206.20 (Free Base) + 63.01 (HNO3) = 269.21 g/mol |
| Stereochemistry | Alpha (α) anomer at C1; Pyranose ring form |
| Solubility | High in Water, DMSO; Poor in Acetonitrile, Methanol |
Analytical Strategy Workflow
The following diagram illustrates the logical flow of characterization. This is a self-validating system where orthogonal methods (NMR, HPLC, IC) cross-verify the structure and composition.[1]
Figure 1: Analytical workflow ensuring stereochemical confirmation precedes purity quantification.
Protocol 1: Structural Identification (NMR)
Objective: Confirm the pyranose ring size and the alpha (α) configuration of the glycosidic bond. The coupling constant (
Methodology
-
Solvent: Deuterium Oxide (D₂O).[1] Note: DMSO-d6 may be used, but hydroxyl protons can obscure the sugar region.[1] D₂O is preferred for resolution of ring protons.
-
Temperature: 298 K.[1]
Key Spectral Assignments (Expected)
| Position | Shift (δ ppm) | Multiplicity | Coupling ( | Mechanistic Insight |
| H-1 (Anomeric) | 4.50 – 4.80 | Doublet (d) | Critical: Large | |
| Guanidine NH | N/A | Exchangeable | - | Not visible in D₂O due to rapid deuterium exchange.[1] |
| H-2 to H-5 | 3.50 – 4.00 | Multiplets | Complex | Ring protons.[1] COSY required for full assignment.[1] |
Expert Insight:
In L-arabinopyranose, the
Protocol 2: Purity Profiling (HILIC-UV/CAD)
Objective: Quantify the purity of the drug substance. Challenge: The compound is highly polar and cationic.[1] It will elute in the void volume of C18 columns.[1] Solution: Use Hydrophilic Interaction Liquid Chromatography (HILIC) with an Amide column.[1]
Chromatographic Conditions
-
Column: Waters XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Gradient:
-
Flow Rate: 0.8 mL/min.[1]
-
Detection:
System Suitability Criteria
-
Retention Factor (
): Must be > 2.0 to ensure separation from the void volume.[1] -
Tailing Factor: < 1.5 (Guanidines interact with silanols; the ammonium buffer suppresses this).[1]
Protocol 3: Counter-Ion Quantification (Ion Chromatography)[1]
Objective: Confirm the stoichiometry of the Nitrate (HNO3) salt. The theoretical nitrate content is 23.4% by weight (
Methodology
-
Technique: Anion Exchange Chromatography with Conductivity Detection.[1]
-
Column: Dionex IonPac AS19 (or equivalent hydroxide-selective column).
-
Eluent: Potassium Hydroxide (KOH) gradient (10 mM to 45 mM).
-
Suppressor: ASRS (Anion Self-Regenerating Suppressor) in recycle mode.[1]
-
Standard: NIST-traceable Nitrate standard (1000 ppm).
Calculation
Acceptance Range: 22.5% – 24.5% (Allows for minor hygroscopicity).[1]Protocol 4: Stability & Handling (Hydrolysis Risk)
Expert Warning: Glycosylamines and their derivatives are susceptible to hydrolysis of the C1-N bond, particularly in acidic aqueous environments, reverting to free Arabinose and Aminoguanidine.[1]
Stability Test Protocol:
-
Prepare a 1 mg/mL solution in water.[1]
-
Inject immediately (T=0).[1]
-
Store at room temperature for 24 hours.
-
Pass Criteria: < 2% increase in the free Arabinose peak (elutes earlier in HILIC) or free Aminoguanidine.
Storage Recommendation: Store solid at -20°C under desiccated conditions. Solutions should be prepared fresh.
References
-
Santa Cruz Biotechnology. N1-a-L-Arabinopyranosylamino-guanidine HNO3 Product Data. (Accessed 2023).[1][7][8][9] Link
-
BenchChem. Application Notes and Protocols for the Characterization of Aminoguanidine Bicarbonate. (2025).[1][10] Link
-
Fayyad, R. M. Development of Analytical Methods for Analysis of Glycosaminoglycans.[1] VCU Scholars Compass (2021).[1] Link
-
MDPI. Structural (XRD) Characterization of Guanidinium Salts. (2023).[1][7][8][9] Link[1]
Sources
- 1. A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N1-a-L-Arabinopyranosylamino-guanidine HNO3 | CAS 109853-80-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. scbt.com [scbt.com]
- 4. axel.as-1.co.jp [axel.as-1.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. ijisrt.com [ijisrt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Preclinical Evaluation of N1-α-L-Arabinopyranosylamino-guanidine HNO3: Protocols for Pharmacokinetics and Efficacy
Executive Summary & Compound Profile
N1-α-L-Arabinopyranosylamino-guanidine HNO3 (CAS: 109853-80-7) is a glycosylated guanidine derivative.[1][2] Structurally, it combines the pharmacophore of aminoguanidine (a potent inhibitor of inducible nitric oxide synthase [iNOS] and advanced glycation end-products [AGEs]) with an L-arabinose sugar moiety.[1][2]
Scientific Rationale for In Vivo Study: The primary limitation of parent aminoguanidine is its rapid clearance and non-specific binding.[1][2] The addition of the arabinopyranosyl group is hypothesized to:
-
Enhance Bioavailability: Utilizing active sugar transport mechanisms (e.g., GLUT or SGLT transporters) for improved cellular uptake.[1][2]
-
Reduce Toxicity: Modulating the reactivity of the guanidine group to prevent off-target pyridoxal phosphate (Vitamin B6) depletion, a known side effect of aminoguanidine.[1][2]
-
Target Specificity: Increasing retention in tissues with high glycation stress (kidney, retina).[1][2]
Primary Applications:
-
Diabetic Complications: Prevention of diabetic nephropathy and retinopathy via AGE inhibition.[1][2]
-
Inflammation: Modulation of nitric oxide production in sepsis or chronic inflammatory models.[1][2]
Formulation & Stability (Critical Checkpoints)
The nitrate (HNO3) salt form offers distinct solubility properties compared to hydrochloride salts.[1][2] Proper vehicle selection is critical to prevent precipitation in biological fluids.[1][2]
Vehicle Preparation Protocol
-
Alternative Vehicle (for high concentrations >50 mg/mL): 10% Hydroxypropyl-β-cyclodextrin (HPβCD) in Phosphate Buffered Saline (PBS).[1][2]
Step-by-Step Formulation:
-
Weighing: Accurately weigh the lyophilized powder in a humidity-controlled environment (guanidine salts are hygroscopic).
-
Dissolution: Add 80% of the final volume of vehicle. Vortex for 30 seconds.[1][2]
-
pH Adjustment: The nitrate salt may slightly acidify the solution.[1][2] Adjust pH to 7.0–7.4 using 0.1 N NaOH.[1][2] Caution: Do not over-alkalinize, as free base guanidines are unstable.[1][2]
-
Filtration: Sterilize via 0.22 µm PVDF syringe filter.
-
Stability Check: Solution must be used within 4 hours of preparation. Do not store dissolved compound at 4°C for >24 hours.
Experimental Workflow Visualization
The following diagram outlines the critical path for evaluating this compound, from formulation to endpoint analysis.
Caption: Workflow for preclinical evaluation of N1-a-L-Arabinopyranosylamino-guanidine HNO3, separating efficacy and PK streams.
Pharmacokinetics (PK) Protocol
Before efficacy testing, the plasma half-life (
Animal Model: Male Sprague-Dawley Rats (n=3 per timepoint). Dose: 20 mg/kg (IV) and 50 mg/kg (PO).[1][2]
Sampling Schedule:
Bioanalytical Method (LC-MS/MS):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is mandatory due to the high polarity of the sugar-guanidine complex.[1][2] C18 columns will result in poor retention.[1][2]
-
Mobile Phase: Acetonitrile:Water (80:[2]20) with 10mM Ammonium Formate (pH 3.5).[1][2]
-
Transition: Monitor the loss of the arabinose moiety or the guanidinium fragment (optimization required based on MS fragmentation pattern).
Efficacy Protocol A: Diabetic Nephropathy (AGE Inhibition)[1][2]
This protocol evaluates the compound's ability to prevent kidney damage caused by chronic hyperglycemia and AGE accumulation.[1][2]
Mechanistic Pathway
The compound acts by trapping reactive dicarbonyls (methylglyoxal) and inhibiting the cross-linking of collagen in the basement membrane.[1][2]
Caption: Mechanism of Action: The compound intercepts reactive dicarbonyls (MGO) preventing AGE formation and downstream RAGE activation.[1][2]
Detailed Protocol
-
Induction: Induce diabetes in rats using Streptozotocin (STZ, 60 mg/kg IP, single dose) in citrate buffer.[1][2]
-
Validation: Confirm diabetes 72h later (Blood Glucose > 250 mg/dL).
-
Grouping (n=10/group):
-
Duration: 8 Weeks (Chronic model required for nephropathy development).
-
Readouts:
| Endpoint | Method | Expected Outcome (Active) |
| Urinary Albumin | ELISA (24h urine collection) | Significant reduction vs. Diabetic Control |
| Creatinine Clearance | Serum/Urine Biochemistry | Preservation of GFR |
| Kidney AGEs | Fluorescence Spectroscopy (370/440 nm) | Reduced fluorescence intensity |
| Renal Histology | PAS Stain | Reduced mesangial expansion |
Efficacy Protocol B: LPS-Induced Inflammation (iNOS Inhibition)[1][2]
This rapid screening model tests if the compound retains the nitric oxide synthase (NOS) inhibitory activity of its parent aminoguanidine.[1][2]
-
Animals: C57BL/6 Mice (n=6/group).
-
Pre-treatment: Administer Test Compound (10, 30, 100 mg/kg IP) 1 hour before challenge.[1][2]
-
Challenge: Lipopolysaccharide (LPS, 10 mg/kg IP).
-
Termination: 6 hours post-LPS.
-
Readouts:
References
-
Santa Cruz Biotechnology. N1-a-L-Arabinopyranosylamino-guanidine HNO3 Product Data Sheet. CAS 109853-80-7.[1][2][3][4][5][6][7][]
-
Thornalley, P. J. (2003).[1][2] Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts.[1][2] Archives of Biochemistry and Biophysics. (Contextual reference for aminoguanidine mechanism).
-
Dambrova, M., et al. (2003).[1][2][9] EPR investigation of in vivo inhibitory effect of guanidine compounds on nitric oxide production in rat tissues. Journal of Physiology and Pharmacology.
-
Gehrand, A., et al. (2018).[1][2] Guanidino nitro groups are essential to the production of NO from reduction by sodium L-ascorbate.[1][2][10] ResearchGate.
Sources
- 1. superchroma.com.tw [superchroma.com.tw]
- 2. level.com.tw [level.com.tw]
- 3. Glycoscience | CymitQuimica [cymitquimica.com]
- 4. N1-a-L-Arabinopyranosylamino-guanidine HNO3 | CAS 109853-80-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. axel.as-1.co.jp [axel.as-1.co.jp]
- 6. axel.as-1.co.jp [axel.as-1.co.jp]
- 7. scbt.com [scbt.com]
- 9. EPR investigation of in vivo inhibitory effect of guanidine compounds on nitric oxide production in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Experimental design for testing glycosyl guanidine inhibitors
Application Note: Experimental Design for Testing Glycosyl Guanidine Inhibitors
Executive Summary
Glycosyl guanidines represent a privileged class of glycosidase inhibitors and receptor ligands. By incorporating a highly basic guanidine group (
Chemical Rationale & Mechanism of Action
To design effective experiments, one must understand the underlying causality of the inhibition.
-
Transition State Mimicry: Glycosidases hydrolyze sugars via an oxocarbenium ion-like transition state (positive charge). The protonated guanidinium group at physiological pH provides a stable cationic charge that mimics this state, binding tightly to the active site carboxylate residues (Asp/Glu).
-
Bidentate Hydrogen Bonding: Unlike simple amines, the planar guanidinium group can form directed, bidentate hydrogen bonds with anionic residues, increasing enthalpy-driven binding.
Critical Consideration: The high basicity of the guanidine group means these compounds are almost exclusively protonated at physiological pH.[1] Experimental buffers must be carefully selected to maintain this ionization state without quenching the enzyme's catalytic residues.
Experimental Workflow
The following diagram outlines the logical flow of the evaluation process, ensuring a self-validating dataset.
Figure 1: Integrated workflow for the evaluation of glycosyl guanidine inhibitors.
Detailed Protocols
Phase 1: Compound Preparation & Handling
-
Solubility: Glycosyl guanidines are polar cations. Dissolve stock solutions in water or buffer rather than DMSO if possible, to avoid solvent effects on enzyme activity. If DMSO is required, keep final concentration <1%.
-
Counter-ions: These compounds often exist as salts (HCl, TFA, Acetate). The counter-ion can affect gravimetric precision. Always correct the molecular weight for the salt form during weighing.
Phase 2: In Vitro Enzymatic Assay (Standard Protocol)
This protocol uses
Reagents:
-
Buffer: 50 mM Phosphate Buffer, pH 6.8 (Optimum for neutral glucosidases; adjust to pH 4.5 for lysosomal enzymes).
-
Enzyme:
-Glucosidase (0.5 U/mL stock).[2] -
Substrate: pNPG (5 mM stock).[2]
-
Stop Solution: 0.2 M
(pH 10).
Step-by-Step Procedure:
-
Plate Setup: Use a clear 96-well microplate.
-
Incubation:
-
Add 20 µL Test Compound (various concentrations).
-
Add 20 µL Enzyme Solution.
-
Pre-incubate for 10 minutes at 37°C. (Critical: Allows the inhibitor to reach equilibrium with the active site).
-
-
Reaction Start:
-
Add 20 µL Substrate (pNPG).[2]
-
Incubate for 20 minutes at 37°C.
-
-
Termination:
-
Add 140 µL Stop Solution (
). The high pH stops the reaction and deprotonates the p-nitrophenol product, maximizing its yellow color.
-
-
Measurement: Read Absorbance at 405 nm .
Data Analysis:
Calculate % Inhibition using the formula:
Phase 3: Kinetic Characterization (Mechanism of Inhibition)
To validate the "competitive" nature of the guanidine moiety, you must perform kinetic studies.
Protocol:
-
Select 3 inhibitor concentrations (e.g.,
, , ). -
For each inhibitor concentration, vary the Substrate (pNPG) concentration (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mM).
-
Measure initial velocity (
) for all combinations. -
Plot Lineweaver-Burk (
vs ).
Interpretation Table:
| Pattern Observed | Mechanism | Structural Implication |
| Lines intersect at Y-axis | Competitive | Inhibitor binds exclusively to the active site (Guanidine displaces substrate). |
| Lines intersect at X-axis | Non-Competitive | Inhibitor binds to an allosteric site (Rare for small glycosyl guanidines). |
| Parallel Lines | Uncompetitive | Inhibitor binds only to the Enzyme-Substrate complex. |
Selectivity & Specificity
A common failure mode for guanidine inhibitors is "promiscuity" due to non-specific electrostatic sticking. You must screen against a panel of glycosidases with different stereochemical preferences.
Recommended Panel:
- -Glucosidase: (Target).
- -Glucosidase: (Control for anomeric selectivity).
- -Mannosidase: (Control for epimeric selectivity - C2 position).
-
Trypsin/Thrombin: (Control for general guanidine-binding proteases).
Mechanism of Interaction Visualization
The following diagram illustrates the competitive binding mode where the guanidinium group mimics the transition state charge.
Figure 2: Mechanistic basis of inhibition. The guanidinium group exploits the enzyme's intrinsic affinity for the cationic transition state.
Troubleshooting & Pitfalls
-
pH Sensitivity: The
of glycosyl guanidines can shift depending on the local environment. Ensure your assay buffer pH does not deprotonate the guanidine (unlikely below pH 11) or alter the enzyme's protonation state. -
Autohydrolysis: Some N-glycosyl guanidines are labile in acidic media. Verify stability in the assay buffer via HPLC before running kinetics.
-
Inner Filter Effect: If your compound is colored or precipitates, it will interfere with the absorbance reading. Always run a "Compound Only" blank.
References
-
Le Merrer, Y., et al. (2000).[3] "Synthesis of C2-symmetric guanidino-sugars as potent inhibitors of glycosidases." Bioorganic & Medicinal Chemistry, 8(2), 307-320.[3] Link
-
Gloster, T. M., & Vocadlo, D. J. (2012). "Implications of glycosylenzyme intermediates for the design of glycosidase inhibitors." Nature Chemical Biology, 8, 683–694. Link
-
Wadood, A., et al. (2018). "Glycosidase inhibitors: Structure, activity, synthesis, and medical relevance."[4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
BenchChem Protocols. (2023). "Application Notes and Protocols for α-Glucosidase Inhibition Assay." Link
-
Abcam. (2023). "alpha-Glucosidase Inhibitor Screening Kit (Colorimetric) Protocol." Link
Sources
Troubleshooting & Optimization
Improving the yield of N1-a-L-Arabinopyranosylamino-guanidine HNO3 synthesis
Technical Support Center: Optimizing - -L-Arabinopyranosylamino-guanidine Synthesis
Executive Summary & Reaction Mechanics[1][2]
The synthesis of
Technically, this is a nucleophilic addition-elimination reaction followed by a ring closure. The aminoguanidine hydrazine group attacks the anomeric carbon of the arabinose. While the initial product is often an open-chain hydrazone, the thermodynamic stability of the sugar ring drives cyclization into the pyranose form.
The Challenge: Users often report yields below 50% due to three main factors:
-
Equilibrium Limitations: The reaction releases water; without removal, conversion is limited.
-
Isomeric Scrambling: The product can exist as
pyranose or furanose forms. The target is the -pyranose. -
Solubility Issues: The product is highly polar and hygroscopic, leading to "oiling out" rather than crystallization.
Core Optimization Protocol
Do not treat this as a simple mixing recipe. Every variable controls a specific chemical outcome.
A. Stoichiometry & Concentration
-
Standard: 1.0 eq L-Arabinose : 1.0 eq Aminoguanidine
. -
Optimized: Use 1.05 eq of Aminoguanidine
.-
Reasoning: Aminoguanidine nitrate is cheaper than high-purity L-arabinose. A slight excess pushes the equilibrium toward product formation (Le Chatelier’s principle) and ensures the sugar is fully consumed, simplifying purification [1].
-
B. Solvent System
-
Recommendation: Methanol (MeOH) or Ethanol (EtOH) with minimal water.
-
Critical Parameter: Reaction Molarity (
).-
Why: Dilute reactions favor hydrolysis (reverse reaction). Concentrated reactions favor condensation.
-
C. Temperature & Time
-
Set Point: Reflux (
for MeOH) for 2–4 hours . -
Causality: Kinetic studies on sugar Schiff bases indicate that while the open-chain imine forms quickly, the mutarotation to the stable
-pyranose ring requires thermal energy and time [2].
Visualization: Reaction Pathway & Logic
The following diagram illustrates the critical decision nodes in the synthesis workflow.
Figure 1: Decision tree for reaction monitoring and workup. Note the critical loop for turbidity checks, indicating incomplete dissolution or salt precipitation.
Troubleshooting Guide (FAQ Format)
Issue 1: "My product is separating as a sticky yellow oil, not crystals."
Diagnosis: This is the most common failure mode in glycosylamine synthesis. It indicates either retained solvent (water) or the presence of the furanose isomer which inhibits crystal lattice formation.
Corrective Action:
-
The Azeotrope Trick: Do not just evaporate the methanol. Add absolute ethanol and evaporate again. Repeat 2x. This helps remove trace water via azeotropic distillation.
-
Anti-Solvent Precipitation: Dissolve the syrup in a minimum amount of hot Methanol. Add warm Ethanol or Isopropanol dropwise until the solution turns slightly cloudy.
-
The "Scratch" Method: Cool to
. If oil persists, scratch the inner wall of the flask with a glass rod. The friction creates nucleation sites [3].
Issue 2: "The yield is stubbornly stuck at 40-50%."
Diagnosis: The reaction has reached equilibrium. The water produced by the condensation is hydrolyzing the product back to starting materials.
Corrective Action:
-
Molecular Sieves: Add activated
or molecular sieves to the reaction flask during reflux. This scavenges water in situ, driving the equilibrium to the right.-
Note: Filter the sieves while the solution is hot to avoid product crystallizing on the sieve beads.
-
Issue 3: "NMR shows a mixture of isomers."
Diagnosis: You have a mix of
Corrective Action:
-
Thermodynamic Control: Extend the reflux time. The
-form is often the kinetic product (forms first), while the -pyranose is the thermodynamic product (most stable). -
Recrystallization: The
-isomer is typically less soluble. Recrystallize from Ethanol/Water (95:5). The pure -form will precipitate, leaving the -form in the mother liquor.
Data & Specifications
Comparative Solvent Efficiency
The choice of solvent dramatically impacts the isolation efficiency.
| Solvent System | Solubility of Reactants | Crystallization Ease | Typical Yield | Notes |
| Methanol (Pure) | High | Moderate | 55-65% | Hard to remove last traces; product may oil out. |
| Ethanol (95%) | Moderate | High | 40-50% | Reactants may require heating to dissolve fully. |
| MeOH/EtOH (1:1) | Optimal | High | 75-85% | Best balance. Dissolve in MeOH, add EtOH to precipitate. |
| Water | Very High | Very Low | <30% | Avoid. Hydrolysis competes with synthesis. |
Structural Validation (Expected Signals)
When validating your product, look for these key markers in the
-
Anomeric Proton (
): Doublet around 4.0 – 4.5 ppm. The coupling constant ( ) helps distinguish vs . For -arabinopyranose derivatives, expect Hz (axial-axial) if in conformation, though this varies with substitution [4]. -
Guanidine NH: Broad singlets (exchangeable) if run in DMSO.
References
-
Schiff Base Formation Mechanics
-
Source: "Schiff base formation and recognition of amino sugars... in aqueous solution."[1] Organic & Biomolecular Chemistry.
- Relevance: Establishes the equilibrium constants for amino-sugar condensation and the necessity of w
-
-
Aminoguanidine Reactivity
- Source: "Solution Equilibrium Studies on Salicylidene Aminoguanidine Schiff Base Metal Complexes." MDPI Molecules.
- Relevance: Details the protonation states and stability of aminoguanidine derivatives in varying pH, validating the use of the nitrate salt as a self-c
-
Crystallization of Sugar Derivatives
- Source: "Process optimization and kinetics of arabinose prepar
- Relevance: Provides background on the solubility profiles of arabinose derivatives and isol
-
(Proxy for general arabinose handling).
-
General Synthesis of Nitroguanidine Derivatives
-
Source: "Nitroguanidine - Organic Syntheses Procedure."[2] Organic Syntheses.
- Relevance: Foundational text on handling guanidine nitrate salts safely and effectively during nitration/condens
-
Technical Support Center: Optimizing Guanidinylation of Sugars
Welcome to the Advanced Glycochemistry Support Module. Topic: Guanidinylation of Aminoglycosides and Amino Sugars. Operator: Senior Application Scientist (Ph.D., Organic Chemistry).
Introduction: The Challenge of Guanidinylation
Transforming amino sugars (like aminoglycosides, chitosan, or synthetic monosaccharides) into their guanidinylated counterparts is a high-value modification in drug development.[1] It enhances cellular uptake (molecular transporter properties) and alters RNA binding affinity.
However, this reaction is deceptive. The polarity mismatch between hydrophilic sugars and lipophilic guanidinylating reagents often leads to heterogeneous mixtures, low conversion rates, and purification nightmares .
This guide abandons generic advice. We focus on the two dominant protocols used in high-impact research (e.g., by the Tor and Goodman labs) and troubleshooting the specific physicochemical barriers you will encounter.
Module 1: Reagent Selection Strategy
User Query: "I have multiple reagents available (HPC, Cyanamide, Goodman’s Reagent). Which one should I use for my specific sugar substrate?"
Scientist’s Response: Your choice is dictated almost entirely by solubility and protecting group strategy . Do not choose based on cost; choose based on the solvent system your sugar tolerates.
Reagent Decision Matrix
Figure 1: Decision tree for selecting the optimal guanidinylating reagent based on substrate solubility and type.
Comparative Reagent Data
| Reagent | Chemical Name | Best For | Key Advantage | Major Downside |
| Goodman's | N,N'-Di-Boc-N''-triflylguanidine | Protected sugars, Aminoglycosides | High Yields (>90%) , Easy purification (Boc groups make product lipophilic). | Expensive; requires TFA deprotection step. |
| HPC | 1H-Pyrazole-1-carboxamidine HCl | Unprotected sugars, Aqueous reactions | Water soluble; mild conditions. | Purification is difficult (removing pyrazole from polar sugar); lower yields. |
| Cyanamide | Cyanamide | Chitosan, Polymers | Cheap; atom economical. | Requires harsh conditions (heat/microwave); safety hazards. |
Module 2: The "Gold Standard" Protocol (Goodman's Reagent)
User Query: "I am trying to guanidinylate Tobramycin/Neomycin using Goodman's reagent, but the reagent precipitates out of the water, and the sugar precipitates out of the DCM. Nothing reacts."
Scientist’s Response: This is the classic "Phase Incompatibility" error. Aminoglycosides are polar polycations; Goodman’s reagent is a lipophilic carbamate. They will not meet unless you force a miscible solvent interface.
The Solution: You must use the Water/1,4-Dioxane hybrid system developed by the Tor and Goodman labs.
Optimized Protocol: Water/Dioxane System
-
Stoichiometry: Calculate total amines in your substrate. Use 1.5 to 2.0 equivalents of Goodman's reagent per amine.
-
Example: Tobramycin has 5 amines. Use 10 equivalents of reagent.
-
-
Solvent Prep:
-
Dissolve Aminoglycoside (free base or sulfate salt) in minimal Water (Volume A).
-
Dissolve Goodman’s Reagent in 1,4-Dioxane (Volume B).
-
Ratio: Volume B should be 4x to 5x larger than Volume A to ensure the final mix is mostly organic but holds the sugar in solution.
-
-
Mixing & Base:
-
Add Dioxane solution to Water solution.
-
Observation: It may look cloudy initially.
-
Add Triethylamine (TEA) : 2.0 equivalents per amine.
-
Critical Checkpoint: The solution should eventually clear up or become a fine suspension. If it separates into two distinct layers, add more Dioxane.
-
-
Reaction: Stir at Room Temperature for 3–4 days . (Guanidinylation of sterically hindered secondary amines on sugars is slow).
-
Workup (The "Self-Validating" Step):
-
Evaporate solvents.
-
Validation: The resulting residue is now fully Boc-protected (lipophilic). It should dissolve in DCM or Ethyl Acetate.
-
Wash with water. If your product stays in the organic layer, the reaction worked. If it stays in the water, the reaction failed.
-
Module 3: Aqueous Guanidinylation (HPC Reagent)
User Query: "I cannot use Boc-protection/TFA because my sugar is acid-sensitive. I'm using HPC in water, but my yield is stuck at 40%."
Scientist’s Response: Low yields with 1H-Pyrazole-1-carboxamidine (HPC) in water are almost always a pH maintenance failure .
-
The Mechanism: The reaction requires the amine to be nucleophilic (deprotonated). However, the leaving group is pyrazole. As the reaction proceeds, pyrazole is released.
-
The Trap: If pH drops below 8.0, your sugar amines protonate (
) and stop reacting. If pH goes above 10.0, the HPC reagent hydrolyzes to urea.
Troubleshooting the HPC Reaction
| Symptom | Diagnosis | Corrective Action |
| No Reaction | pH too low (< 8.0). | Adjust buffer. Use 1M Sodium Carbonate to maintain pH 9.0–9.5. |
| Reagent Disappears | Hydrolysis (pH > 10). | Lower pH slightly. Add reagent in portions (e.g., add 0.5 eq every 4 hours). |
| O-Guanidinylation | Non-specific reaction. | pH is too high (> 11), activating hydroxyls. Keep pH strictly < 10.[2] |
Protocol Adjustment: Run the reaction in Phosphate Buffer (pH 9.0) rather than pure water. Heat to 40–50°C to overcome the activation energy barrier for hindered amines.
Module 4: Purification & Analysis FAQs
Q1: How do I remove the pyrazole byproduct after using HPC?
-
Issue: Pyrazole and guanidinylated sugars are both water-soluble.
-
Solution: Use Cation Exchange Chromatography (CM-Sephadex or Amberlite) .
-
Load mixture at neutral pH (Product binds, Pyrazole flows through).
-
Elute product with a gradient of Ammonium Hydroxide (0.1M to 1.0M).
-
Q2: How do I confirm the reaction is complete?
-
Method: MALDI-TOF MS is superior to NMR for monitoring this.
-
Why? In NMR, the guanidine peaks often broaden or overlap. In MALDI, you can clearly see the mass shift.
-
Mass Shift: Each amine to guanidine conversion adds +42 Da .
-
Example: Tobramycin (MW 467) + 5 guanidines = MW 677. If you see MW 635, you missed one amine.
-
Q3: I see "O-guanidinylation" (reaction on hydroxyls). How do I stop it?
-
Cause: This is rare with Goodman’s reagent but common with Cyanamide or high-pH HPC.
-
Fix: Ensure your base is not too strong. Use TEA or DIPEA (pKa ~10-11), not NaOH (pKa 15.7). If using Goodman's reagent, O-guanidinylation is negligible unless you use a strong base like NaH.
Module 5: Workflow Visualization
The following diagram illustrates the optimized workflow for converting an Aminoglycoside (e.g., Tobramycin) to a Guanidinoglycoside using the preferred "Goodman" method.
Figure 2: Step-by-step workflow for the chemical conversion of aminoglycosides using the Water/Dioxane hybrid solvent system.
References
-
Baker, T. J., Luedtke, N. W., Tor, Y., & Goodman, M. (2000).[3] Synthesis and anti-HIV activity of guanidinoglycosides. The Journal of Organic Chemistry, 65(26), 9054–9058.[3]
-
Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Diprotected triflylguanidines: A new class of guanidinylation reagents.[3] The Journal of Organic Chemistry, 63(12), 3804–3805.
-
Luedtke, N. W., Baker, T. J., Goodman, M., & Tor, Y. (2003). Guanidinoglycosides: A novel family of RNA ligands. Journal of the American Chemical Society, 125(41), 12374–12375.
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[4] The Journal of Organic Chemistry, 57(8), 2497–2502.
-
Hu, Y., Du, Y., Yang, J., Kennedy, J. F., Wang, X., & Wang, L. (2007). Synthesis, characterization and antibacterial activity of guanidinylated chitosan. Carbohydrate Polymers, 67(1), 66–72.[5]
Sources
- 1. US6525182B1 - Guanidinylation, guanidinoglycosides, uses, and methods of assaying their activity - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Synthesis and anti-HIV activity of guanidinoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazole-1-carboxamidine Hydrochloride | CAS 4023-02-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Strategies for the Preparation of Chitosan Derivatives for Antimicrobial, Drug Delivery, and Agricultural Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of N1-a-L-Arabinopyranosylamino-guanidine HNO3 in Solution
Welcome to the technical support center for N1-a-L-Arabinopyranosylamino-guanidine HNO3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on enhancing the stability of this compound in solution. As N1-a-L-Arabinopyranosylamino-guanidine HNO3 is a specialized molecule, this document synthesizes information from related chemical structures, including glycosylguanidines, guanidinium salts, and arabinopyranosides, to offer scientifically grounded advice.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for N1-a-L-Arabinopyranosylamino-guanidine HNO3 in an aqueous solution?
A1: Based on its structure, the primary degradation pathway is likely the acid-catalyzed hydrolysis of the N-glycosidic bond linking the arabinose sugar to the guanidine group.[1][2] This reaction involves the protonation of the glycosidic oxygen atom, followed by the cleavage of the bond to form a carbocation intermediate, which then reacts with water.[3] The stability of the guanidinium group itself is generally high due to its resonance stabilization and high pKa.[4]
Q2: How does pH influence the stability of the compound?
A2: The stability of N1-a-L-Arabinopyranosylamino-guanidine HNO3 is significantly pH-dependent. The N-glycosidic bond is most susceptible to hydrolysis under acidic conditions.[1][2][5] As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis is expected to decrease significantly.[1] However, at very high pH values, other degradation pathways, such as those related to the sugar moiety, could become more prominent.[6]
Q3: What is the expected impact of temperature on the stability of the solution?
A3: As with most chemical reactions, the rate of hydrolysis of the N-glycosidic bond will increase with temperature.[7][8] Therefore, to maintain the stability of N1-a-L-Arabinopyranosylamino-guanidine HNO3 in solution, it is recommended to store it at reduced temperatures. The optimal storage temperature will depend on the solution's pH and the desired shelf-life.
Q4: Are there any specific excipients that can enhance the stability of this compound in solution?
A4: Yes, several types of excipients can be explored to enhance stability. Sugars like sucrose and trehalose can form protective hydrogen bonds and create glassy matrices that maintain the structure of carbohydrate-based molecules.[9][10] The inclusion of buffering agents to maintain an optimal pH is also crucial. Additionally, polymers can be used to increase the viscosity of the solution, thereby reducing the mobility of reactants and slowing down degradation.
II. Troubleshooting Guide
This section addresses specific issues that researchers might encounter during their experiments with N1-a-L-Arabinopyranosylamino-guanidine HNO3.
Issue 1: Rapid loss of compound integrity observed in acidic buffer.
-
Cause: The N-glycosidic bond is highly susceptible to acid-catalyzed hydrolysis.[1][2][3] The low pH of the buffer is accelerating the degradation of the molecule.
-
Solution:
-
pH Adjustment: Increase the pH of the solution to a neutral or slightly alkaline range (pH 7.0-8.0), where the N-glycosidic bond is more stable.[1] Use a suitable buffer system to maintain this pH.
-
Temperature Control: Store the solution at a lower temperature (e.g., 2-8 °C) to decrease the rate of hydrolysis.[8]
-
Excipient Addition: Consider the addition of stabilizing excipients such as other sugars or polyols.[10]
-
Issue 2: Formation of precipitates in the solution over time.
-
Cause: Precipitate formation could be due to the degradation products having lower solubility than the parent compound. Alternatively, if the solution is not adequately buffered, a shift in pH upon degradation could lead to precipitation.
-
Solution:
-
Solubility Enhancement: The use of co-solvents or solubility-enhancing excipients like cyclodextrins can help keep both the parent compound and its degradation products in solution.[9]
-
Robust Buffering: Ensure that the buffering capacity of the solution is sufficient to prevent significant pH changes over time.
-
Filtration: For immediate use, a sterile filtration step can remove existing precipitates. However, this does not address the underlying stability issue.
-
Issue 3: Inconsistent results in biological assays.
-
Cause: Inconsistent results are often a consequence of compound degradation. The concentration of the active N1-a-L-Arabinopyranosylamino-guanidine HNO3 may be decreasing over the course of the experiment, leading to variable outcomes.
-
Solution:
-
Freshly Prepared Solutions: Prepare solutions of N1-a-L-Arabinopyranosylamino-guanidine HNO3 immediately before use.
-
Stability-Indicating Assay: Develop and use a stability-indicating analytical method (e.g., HPLC) to determine the exact concentration of the active compound in the solution at the time of the assay.
-
Control Experiments: Include control experiments to assess the stability of the compound under the specific assay conditions (e.g., incubation time, temperature, and media composition).
-
III. Experimental Protocols
Protocol 1: pH-Stability Profile Determination
This protocol outlines a method to determine the stability of N1-a-L-Arabinopyranosylamino-guanidine HNO3 at different pH values.
-
Prepare a series of buffers: Prepare buffers at pH values ranging from 3 to 9 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-9).
-
Prepare stock solution: Prepare a concentrated stock solution of N1-a-L-Arabinopyranosylamino-guanidine HNO3 in a suitable solvent (e.g., water).
-
Incubation: Dilute the stock solution into each buffer to a final concentration of 1 mg/mL. Incubate the solutions at a constant temperature (e.g., 40 °C) to accelerate degradation.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining percentage of N1-a-L-Arabinopyranosylamino-guanidine HNO3.
-
Data Analysis: Plot the percentage of remaining compound against time for each pH to determine the degradation rate constant.
| pH | Buffer System | Degradation Rate (k) at 40°C (Arbitrary Units) |
| 3.0 | Citrate | High |
| 5.0 | Citrate | Moderate |
| 7.0 | Phosphate | Low |
| 9.0 | Borate | Very Low |
Protocol 2: Formulation with Stabilizing Excipients
This protocol provides a framework for evaluating the stabilizing effect of excipients.
-
Select Excipients: Choose a range of GRAS (Generally Recognized as Safe) excipients to test, such as sucrose, trehalose, mannitol, and polyvinylpyrrolidone (PVP).
-
Prepare Formulations: Prepare solutions of N1-a-L-Arabinopyranosylamino-guanidine HNO3 (1 mg/mL) in a buffer at a pH where degradation is observed (e.g., pH 5). For each excipient, prepare solutions with varying concentrations (e.g., 1%, 5%, 10% w/v).
-
Incubation and Sampling: Incubate all formulations at an accelerated temperature (e.g., 40 °C) and collect samples at various time points.
-
Analysis: Quantify the remaining N1-a-L-Arabinopyranosylamino-guanidine HNO3 using an HPLC method.
-
Evaluation: Compare the degradation rates in the presence of different excipients to the control (no excipient) to identify the most effective stabilizing agents.
| Excipient (5% w/v) | Degradation Rate (k) at 40°C, pH 5 (Arbitrary Units) |
| None (Control) | High |
| Sucrose | Low |
| Trehalose | Low |
| Mannitol | Moderate |
| PVP | Moderate |
IV. Visualizations
Caption: Acid-catalyzed hydrolysis of the N-glycosidic bond.
Caption: Logic for troubleshooting compound instability.
V. References
-
Hydrolysis of N-Glycosidic Bonds. (n.d.). In Organic Chemistry of Nucleic Acids (Part A, pp. 293-303). Springer.
-
Polverelli, M., Berger, M., Mouret, J.-F., Odin, F., & Cadet, J. (2006). Acidic Hydrolysis of the N-Glycosidic Bonds of Deoxyribo-nucleic Acid by Hydrogen Fluoride Stabilized in Pyridine. Nucleosides and Nucleotides, 9(3), 381-392.
-
van der Putten, D., et al. (2022). Acidic hydrolysis mechanism of a glycosidic bond. ResearchGate.
-
Parkin, D. W., & Schramm, V. L. (1987). Transition-state structures for N-glycoside hydrolysis of AMP by acid and by AMP nucleosidase in the presence and absence of allosteric activator. Biochemistry, 26(4), 913-920.
-
BOC Sciences. (n.d.). Solutions for Carbohydrate Delivery Challenges.
-
Khan Academy. (n.d.). Glycosidic bond.
-
Mason, P. E., et al. (2003). The hydration structure of guanidinium and thiocyanate ions: Implications for protein stability in aqueous solution. Proceedings of the National Academy of Sciences, 100(8), 4557-4561.
-
MilliporeSigma. (n.d.). Carbohydrates as Versatile Enablers of Advanced Drug Delivery Systems.
-
Cupo, P., et al. (1980). Stabilization of proteins by guanidination. Journal of Biological Chemistry, 255(22), 10828-10833.
-
Al-Amodi, O., et al. (2024). Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins. Pharmaceuticals, 17(6), 769.
-
Lee, C., et al. (2018). Guanidinium group is protonated in a strongly basic arginine solution. eScholarship, University of California.
-
Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(11), 2356.
-
Scholl, D. (2018). Stabilization of alpha helical peptides by guanidine stapling (Doctoral dissertation, ULB).
-
Varki, A., et al. (Eds.). (2022). Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press.
-
Cupo, P., et al. (1980). Stabilization of proteins by guanidination. ResearchGate.
-
Lam, X. M., et al. (1997). pH dependent effect of glycosylation on protein stability. Journal of Pharmaceutical Sciences, 86(11), 1250-1255.
-
Varki, A., et al. (Eds.). (2009). Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press.
-
Iurciuc-Tincu, C.-E., et al. (2022). Carbohydrate Polymer-Based Targeted Pharmaceutical Formulations for Colorectal Cancer: Systematic Review of the Literature. Polymers, 14(21), 4615.
-
Khan, R. H., Rasheedi, S., & Haq, S. K. (2003). Effect of pH, temperature and alcohols on the stability of glycosylated and deglycosylated stem bromelain. Journal of Biosciences, 28(6), 709-714.
-
Santa Cruz Biotechnology. (n.d.). N1-a-L-Arabinopyranosylamino-guanidine HNO3.
-
Wang, M., et al. (2017). Effects of pH and temperature on enzyme activity and stability. ResearchGate.
-
Grempler, R., et al. (2020). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Molecules, 25(11), 2593.
-
Gherman, C., et al. (2020). Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry. RSC Advances, 10(52), 31221-31232.
-
Ekoja, A. (2017). Degradation Pathway. ResearchGate.
-
Irastorza, A., & Dueñas, M. T. (2001). Effects of pH on Caramelization and Maillard Reaction Kinetics in Fructose‐Lysine Model Systems. Journal of Food Science, 66(7), 925-929.
-
Alahmad, A., et al. (2023). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. International Journal of Molecular Sciences, 24(20), 15065.
-
Nielson, D. B., et al. (n.d.). Decomposition of Urea and Guanidine Nitrate. Sandia National Laboratories.
-
Axel. (n.d.). 85-4193-63 N1-aL-Arabinopyranosylamino-guanidine HNO3 5g 292255.
-
Izato, Y., et al. (2019). Initial decomposition pathways of guanidium nitrate studied by quantum chemistry calculation. Journal of the Japan Explosives Society, 80(3), 79-88.
-
LookChem. (n.d.). N1-ALPHA-L-ARABINOPYRANOSYLAMINOGUANIDINE HCL.
Sources
- 1. Hydrolysis of N-glycosidic Bonds [tud.ttu.ee]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Transition-state structures for N-glycoside hydrolysis of AMP by acid and by AMP nucleosidase in the presence and absence of allosteric activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
- 9. Carbohydrates as Versatile Enablers of Advanced Drug Delivery Systems [sigmaaldrich.com]
- 10. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
Technical Support Center: Purification Strategies for Highly Polar Guanidine Derivatives
Welcome to the technical support center for the purification of highly polar guanidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-troublesome compounds. The inherent basicity and high polarity of the guanidinium group frequently lead to frustrating issues such as poor chromatographic resolution, strong interactions with stationary phases, and difficulty with salt removal.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, providing you with the knowledge to not only solve immediate purification problems but also to develop robust purification strategies for your future work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the purification of highly polar guanidine derivatives in a question-and-answer format.
Issue 1: My guanidine derivative shows no retention and elutes in the solvent front during Reversed-Phase (RP) Chromatography.
-
Question: I'm using a standard C18 column with a methanol/water or acetonitrile/water gradient, but my highly polar guanidine compound comes out with the solvent front. How can I achieve retention?
-
Answer: This is a classic problem for highly polar analytes in reversed-phase chromatography.[1] The non-polar stationary phase (like C18) has very little affinity for your highly polar, water-soluble compound, leading to no retention.[1] To address this, you have a few options:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the most effective and widely recommended technique for separating highly polar compounds that are poorly retained in RPLC.[2][3] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high organic content (typically acetonitrile) and a small amount of aqueous buffer.[2][4] In HILIC, water acts as the strong solvent, and increasing its concentration in the gradient will elute your polar compound.[1][3]
-
Employ a More Polar Stationary Phase in RP: If you must stick with a reversed-phase-like method, consider using a column with an embedded polar group (EPG) or a phenyl-hexyl phase. These offer alternative selectivity and can provide some retention for polar analytes.[5]
-
Ion-Pairing Chromatography: This technique involves adding an ion-pairing reagent (e.g., alkyl sulfonates) to the mobile phase. The reagent forms a neutral ion pair with your protonated guanidinium group, increasing its hydrophobicity and allowing for retention on a C18 column. However, be aware that ion-pairing reagents can be difficult to remove from the column and may interfere with mass spectrometry detection.
-
Issue 2: My guanidine derivative is irreversibly stuck on a Normal-Phase (NP) silica gel column.
-
Question: I tried using normal-phase chromatography with a silica gel column, but my compound won't elute, even with highly polar solvent systems like methanol in dichloromethane. What's happening?
-
Answer: The highly basic nature of the guanidine group leads to very strong interactions with the acidic silanol groups on the surface of silica gel.[5][6] This can result in irreversible binding or significant peak tailing. Here are some solutions:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica by pre-treating the column. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine or ammonium hydroxide, before loading your sample.[5][6]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or bonded silica phases such as diol or amine.[5][7]
-
Again, Consider HILIC: HILIC is an excellent alternative to traditional normal-phase chromatography for polar compounds.[1] It uses similar polar stationary phases but with aqueous-organic mobile phases, which can provide better elution profiles for strongly basic compounds.[8]
-
Issue 3: I'm observing significant peak tailing for my guanidine derivative.
-
Question: My compound elutes, but the peak is very broad and asymmetrical (tailing). How can I improve the peak shape?
-
Answer: Peak tailing for basic compounds like guanidines is often caused by secondary interactions with the stationary phase, particularly with acidic silanol groups in silica-based columns.[5] Here’s how to address this:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[5] For basic guanidine compounds, operating at a low pH (e.g., pH 2.5-4) will ensure your analyte is fully protonated and can help suppress the ionization of acidic silanol groups, minimizing unwanted interactions.[5]
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA) or ammonium hydroxide, to the mobile phase can mask the active silanol sites and significantly improve peak shape.[5]
-
Employ a Highly Deactivated Column: Use a modern, high-purity silica column with advanced end-capping to minimize the number of accessible silanol groups.[5]
-
Consider HILIC: In HILIC, the unique retention mechanism involving a water-enriched layer on the stationary phase can sometimes lead to better peak shapes for polar basic compounds compared to traditional RP or NP chromatography.[5]
-
Issue 4: My purified guanidine derivative is isolated as an unknown salt, and I need the free base or a specific salt form.
-
Question: After purification, my compound is a salt with the counter-ion from my mobile phase buffer (e.g., trifluoroacetate or formate). How can I get the free base or convert it to a different salt (e.g., a hydrochloride salt)?
-
Answer: This is a common situation when using buffered mobile phases. Here are a few strategies for salt breaking and conversion:
-
Ion-Exchange Chromatography: This is a direct and effective method. You can use a strong cation exchange (SCX) resin. Load your guanidinium salt onto the column, wash away the unwanted counter-ion, and then elute your compound with a solution containing the desired counter-ion (e.g., HCl for the hydrochloride salt) or a volatile base (like ammonium hydroxide) to get the free base after lyophilization.
-
Liquid-Liquid Extraction: If the free base of your guanidine derivative has some solubility in an organic solvent, you can dissolve the salt in water, basify the solution with a strong base (like NaOH) to deprotonate the guanidinium ion, and then extract the free base into an organic solvent like dichloromethane or ethyl acetate. Be cautious, as some free-base guanidines can be unstable in strongly basic aqueous solutions.[9]
-
Precipitation/Crystallization: Dissolve the isolated salt in a minimal amount of a suitable solvent. Then, add a large excess of a non-polar anti-solvent to precipitate the desired salt. For example, to form a hydrochloride salt, you could dissolve your compound in a minimal amount of water or methanol and then add a solution of HCl in a non-polar solvent like diethyl ether or isopropanol.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel, highly polar guanidine derivative?
A1: The most logical and effective starting point is Hydrophilic Interaction Liquid Chromatography (HILIC) .[1][2][10] Given the high polarity of guanidine derivatives, HILIC is specifically designed to retain and separate such compounds.[8][11]
Here's a recommended workflow for method development:
-
Column Selection: Start with a bare silica or an amide-based HILIC column.[5] Diol-bonded phases can also be a good choice.[2]
-
Mobile Phase Screening: Prepare a mobile phase system consisting of a high percentage of organic solvent (e.g., 95% acetonitrile) with a small amount of aqueous buffer (e.g., 5% of 10-20 mM ammonium formate or ammonium acetate).[5][12] The buffer is crucial for good peak shape.
-
Gradient Elution: Run a gradient from high organic to a higher aqueous concentration (e.g., 95:5 to 50:50 acetonitrile:aqueous buffer) to elute your compound.[3]
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[4]
Q2: Can I use Ion-Exchange Chromatography for the primary purification of my guanidine derivative?
A2: Yes, Ion-Exchange Chromatography (IEC) is a very suitable technique, especially for crude mixtures containing other charged or ionic species.[7][13] Since guanidines are strong bases with a high pKa (around 12.5-13.5), they will be protonated and positively charged over a wide pH range.[14]
You can use a cation-exchange column (either strong or weak) and elute your compound by increasing the salt concentration (e.g., a gradient of NaCl) or by changing the pH of the mobile phase.[15] IEC can be particularly useful for removing non-ionic impurities.
Q3: My guanidine compound seems to be unstable on silica gel. What are my options?
A3: Compound instability on silica gel is often due to the acidic nature of the stationary phase.[6] Here are several strategies to overcome this:
-
Deactivation of Silica: As mentioned in the troubleshooting guide, pre-treating the silica gel with a basic modifier like triethylamine can neutralize acidic sites.[5]
-
Alternative Stationary Phases: Use less acidic stationary phases such as alumina (neutral or basic) or bonded phases like diol or amine.[5][7]
-
Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography on a C18-functionalized silica can be a good option.[5]
-
HILIC: HILIC on an amide or diol phase is often a gentler alternative to traditional normal-phase chromatography on bare silica.[8]
Q4: Are there any non-chromatographic methods for purifying highly polar guanidine derivatives?
A4: Yes, crystallization can be a very effective, and often scalable, purification method for guanidinium salts.[16][17]
-
Procedure: The general approach involves dissolving the crude guanidinium salt in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly to induce crystallization.[17] The choice of solvent is critical and often requires some screening. Common solvents include alcohols (ethanol, isopropanol), ketones (acetone), and nitriles, sometimes with the addition of water.[16][17]
-
pH Adjustment: For guanidinium salts, adjusting the pH to the acidic range (pH 1-3.5) with the corresponding acid of the salt (e.g., HCl for a hydrochloride salt) can sometimes improve crystallization.[17]
Experimental Protocols & Workflows
Protocol 1: HILIC Method Development for a Highly Polar Guanidine Derivative
-
Column: Use a HILIC column (e.g., bare silica, amide, or diol phase; 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
-
Column Conditioning and Equilibration:
-
Flush the column with 100% Mobile Phase B for 5 minutes.
-
Flush with 100% Mobile Phase A for 10 minutes to equilibrate.
-
-
Gradient Elution:
-
Start at 100% Mobile Phase A.
-
Run a linear gradient to 100% Mobile Phase B over 10-15 minutes.
-
Hold at 100% Mobile Phase B for 2-3 minutes.
-
Return to 100% Mobile Phase A and re-equilibrate for 5-10 minutes.
-
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[4]
Workflow for Selecting a Purification Method
Caption: Decision workflow for selecting a purification method.
Protocol 2: Salt Breaking and Conversion to Hydrochloride Salt
-
Dissolution: Dissolve the purified guanidinium salt (e.g., trifluoroacetate salt from HPLC) in a minimal amount of deionized water.
-
Ion Exchange (Optional but Recommended):
-
Load the aqueous solution onto a pre-equilibrated strong cation exchange (SCX) cartridge.
-
Wash the cartridge with deionized water to remove the original counter-ion.
-
Elute the guanidine derivative with a 1-2 M solution of ammonium hydroxide.
-
Lyophilize the eluate to obtain the free base.
-
-
Salt Formation:
-
Dissolve the free base in a minimal amount of a suitable solvent like methanol or isopropanol.
-
Slowly add a stoichiometric amount of a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether) while stirring.
-
If a precipitate forms, collect it by filtration, wash with the non-polar solvent (e.g., diethyl ether), and dry under vacuum.
-
If no precipitate forms, slowly add a non-polar anti-solvent until precipitation is complete.
-
Workflow for Salt Breaking and Conversion
Caption: Workflow for salt breaking and conversion.
Data Summary Table
| Purification Technique | Stationary Phase | Mobile Phase | Best For | Key Considerations |
| HILIC | Polar (Silica, Amide, Diol)[2] | High Organic + Aqueous Buffer[4] | General purpose for highly polar compounds.[1] | Requires careful column equilibration; buffer is key for good peak shape. |
| Reversed-Phase | Non-polar (C18, C8) | High Aqueous + Organic | Guanidine derivatives with significant hydrophobic character. | Poor retention for very polar analogs; may require ion-pairing agents.[1] |
| Normal-Phase | Polar (Silica, Alumina) | Non-polar Organic Solvents | Less common for guanidines due to strong interactions. | Often requires basic modifiers (e.g., TEA) to prevent irreversible binding.[5][6] |
| Ion-Exchange | Charged Resin (SCX, WCX) | Aqueous Buffers | Charged guanidinium salts; separating from other ionic species.[13] | Elution by salt gradient or pH change; can be used for salt exchange.[15] |
| Crystallization | N/A | Various Organic Solvents/Mixtures | Scalable purification of solid guanidinium salts.[16] | Requires screening for suitable solvent systems; pH can be critical.[17] |
References
-
HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). Analytical and Bioanalytical Chemistry. [Link]
-
HILIC Explained: What It Is & How It Works. (2016, June 23). Phenomenex. [Link]
-
Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
-
Do you HILIC? (2023, December 8). Separation Science. [Link]
-
Troubleshooting Flash Column Chromatography. Department of Chemistry: University of Rochester. [Link]
-
Product Class 13: Guanidine Derivatives. Science of Synthesis. [Link]
-
Evaluation of guanidine-based multimodal anion exchangers for protein selectivity and orthogonality. (2021, September 13). Journal of Chromatography A. [Link]
-
Ion exchange chromatography strategy? (2016, June 1). ResearchGate. [Link]
- Method for crystallizing guanidinium salts.
-
Chromatography of guanidino compounds. ResearchGate. [Link]
-
Evaluation of guanidine-based multimodal anion exchangers for protein selectivity and orthogonality. PubMed. [Link]
-
HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. SIELC Technologies. [Link]
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? (2018, April 25). ResearchGate. [Link]
-
Guanidine chemistry. (2010, December 15). Yakugaku Zasshi. [Link]
-
Guanidine derivatives. (2005, March 22). Chromatography Forum. [Link]
-
What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? (2018, December 8). Reddit. [Link]
-
Natural Guanidine Derivatives. ResearchGate. [Link]
-
Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023, February 28). Analytical and Bioanalytical Chemistry. [Link]
-
Carbon Capture via Crystallization with a Guanidine Ligand. (2019, January 31). Oak Ridge National Laboratory. [Link]
-
Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides. (2020, July 21). Current Protocols in Nucleic Acid Chemistry. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. [Link]
-
Guanidine derivatives isolated from natural sources. ResearchGate. [Link]
-
Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023, February 28). PMC. [Link]
-
Challenges and Solutions in Purifying Recombinant Proteins. (2024, June 6). MBL International. [Link]
-
Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. PMC. [Link]
- Method for preparing guanidine compound.
-
Which one is better for protein denaturation Guanidine or Urea? (2015, February 16). ResearchGate. [Link]
-
Effect of guanidine and arginine on protein-ligand interactions in multimodal cation-exchange chromatography. ResearchGate. [Link]
-
Protein stabilization and destabilization by guanidinium salts. PubMed. [Link]
-
What are your procedures to form amine/amidine/guanidine salts and how do you freebase them? (2022, September 11). Reddit. [Link]
-
Guanidium and protein stability. (2022, September 1). Reddit. [Link]
-
Action of Guanidine Hydrochloride on Proteins. (2022, October 26). Shaanxi Qinmu Biotechnology Co., Ltd. [Link]
- Process for the preparation of organo guanidinium salts.
-
Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. (2017, January 5). Journal of the American Chemical Society. [Link]
-
Morland's Salt and Guanidinium formation. (2016, August 31). Sciencemadness Discussion Board. [Link]
-
Assisting the Reactivation of Guanidine Hydrochloride-Denatured Aminoacylase by Hydroxypropyl Cyclodextrins. PMC. [Link]
-
Solving Protein Purification Challenges. (2022, October 11). Bio-Radiations. [Link]
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. HILIC Explained: What It Is & How It Works [phenomenex.com]
- 3. sepscience.com [sepscience.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. benchchem.com [benchchem.com]
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- 13. researchgate.net [researchgate.net]
- 14. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
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- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. CN1784381A - Method for crystallizing guanidinium salts - Google Patents [patents.google.com]
Technical Support Center: Method Development for Quantifying N1-α-L-Arabinopyranosylamino-guanidine HNO₃
Welcome to the technical support center for the quantitative analysis of N1-α-L-Arabinopyranosylamino-guanidine HNO₃. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-driven advice to develop robust analytical methods and troubleshoot common issues encountered during experimentation.
Introduction to the Analyte and its Challenges
N1-α-L-Arabinopyranosylamino-guanidine is a highly polar molecule characterized by a hydrophilic sugar moiety (arabinopyranose) and a strongly basic guanidine group. The nitrate (HNO₃) salt form further influences its properties. Accurate quantification is critical for pharmacokinetic, toxicokinetic, and quality control studies, but presents several analytical challenges:
-
High Polarity: The molecule exhibits poor retention on traditional reversed-phase (RP) liquid chromatography columns (e.g., C18), often eluting in or near the solvent front.
-
Strong Basicity: The guanidinium group (pKa > 13) is permanently protonated under typical analytical conditions, which can lead to poor peak shape (tailing) due to strong interactions with residual silanols on silica-based stationary phases.
-
Low UV Absorbance: The lack of a significant chromophore makes UV-based detection non-selective and insensitive.
-
Matrix Effects: When analyzing biological samples (plasma, urine, tissue homogenates), endogenous polar compounds can co-elute and cause significant ion suppression or enhancement in mass spectrometry.[1][2]
Given these properties, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique for sensitive and selective quantification.[1][3][4][5]
Analyte Physicochemical Properties (Predicted)
| Property | Estimated Value/Characteristic | Implication for Method Development |
| Molecular Formula | C₆H₁₄N₄O₄·HNO₃[6][7] | Used for accurate mass calculations in MS. |
| Molecular Weight | 269.21 g/mol [7] | Guides initial MS tuning. |
| Polarity | High | Favors HILIC over Reversed-Phase LC.[3][8][9] |
| pKa (Guanidine) | > 13 (Strong Base) | Analyte will carry a permanent positive charge. Requires acidic mobile phase to ensure good peak shape. |
| Solubility | High in aqueous solutions | Sample diluent should be compatible with the high organic content of HILIC mobile phases to prevent peak distortion.[10] |
| UV Chromophore | Weak / None | Mandates use of a mass spectrometer or other universal detector (e.g., ELSD, CAD). |
Recommended Starting Method: HILIC-MS/MS
This section outlines a robust starting point for your method development. Parameters should be systematically optimized for your specific instrument and application.
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale & Expert Notes |
| LC Column | HILIC Amide or Diol phase (e.g., 100 x 2.1 mm, < 3 µm) | Amide and Diol phases offer excellent retention for polar, basic compounds and are generally more robust than bare silica HILIC columns. |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0) | The buffer masks residual silanols, and the acidic pH ensures the analyte is consistently protonated, improving peak shape and reproducibility.[11] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is the weak solvent in HILIC. Formic acid maintains a consistent pH across the gradient. |
| Gradient | 95% B -> 60% B over 5 minutes | A typical starting gradient. Adjust based on analyte retention. Ensure at least 10 column volumes for re-equilibration.[10] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce mobile phase viscosity. |
| Injection Volume | 1 - 5 µL | Keep volume low, especially if the sample diluent has a high aqueous content, to prevent peak distortion.[11][12] |
| Sample Diluent | 80:20 Acetonitrile:Water | Matching the diluent to the initial mobile phase conditions is critical for good peak shape in HILIC.[10] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The permanently protonated guanidinium group makes ESI+ the ideal choice. |
| MS/MS Transitions | Q1 (Precursor): [M+H]⁺; Q3 (Product): Optimize via infusion | The precursor ion will be the protonated molecule. Product ions should be determined experimentally by infusing a standard solution. Select the most stable and intense transitions. |
Frequently Asked Questions (FAQs)
Q1: Why is my peak shape so poor (severe tailing or splitting)?
-
A1: This is the most common issue for polar basic compounds.
-
Cause 1: Secondary Interactions. The positively charged guanidinium group is likely interacting with deprotonated (negatively charged) silanols on the column's stationary phase.
-
Solution: Increase the buffer concentration in your aqueous mobile phase (e.g., from 10 mM to 20 mM ammonium formate).[12] The higher concentration of ammonium ions (NH₄⁺) will compete with your analyte for the active sites, effectively masking them and improving peak shape.
-
-
Cause 2: Injection Solvent Mismatch. If you inject a sample dissolved in a high-aqueous solvent (like water or PBS) into a high-organic mobile phase (95% acetonitrile), the solvent mismatch will cause severe peak distortion.
-
Solution: Reconstitute your final sample extract in a solvent that closely matches the initial mobile phase conditions (e.g., 80-95% acetonitrile).[10]
-
-
Q2: My analyte has very little or no retention on the HILIC column. What should I do?
-
A2: In HILIC, water is the strong, eluting solvent.
-
Cause: Your starting mobile phase condition has too much water, or your gradient is too aggressive.
-
Solution 1: Increase the initial percentage of organic solvent (acetonitrile). If you start at 90% ACN, try increasing to 95% or even 98%. Remember to leave at least 2-3% water to maintain the aqueous layer on the stationary phase.[11][12]
-
Solution 2: Use a shallower gradient. Decrease the rate at which you introduce the aqueous mobile phase.
-
Solution 3: Evaluate a different HILIC stationary phase. Some phases (e.g., bare silica) may offer stronger interactions than others (e.g., Diol).
-
Q3: I'm seeing a lot of signal suppression/enhancement in my biological samples. How can I fix this?
-
A3: This is due to matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of your analyte.
-
Solution 1: Improve Sample Preparation. The goal is to remove interfering matrix components (like salts and phospholipids) before injection. A simple protein precipitation (PPT) with acetonitrile is a good start, but if issues persist, consider a more selective technique like Solid-Phase Extraction (SPE). For this polar analyte, a mixed-mode or polymeric SPE sorbent would be a good choice.
-
Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS (e.g., containing ¹³C or ¹⁵N) is the gold standard for correcting matrix effects. It is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate quantification even when the signal is inconsistent.[1][2]
-
Solution 3: Modify Chromatography. Adjust the gradient to move the analyte away from the regions where most matrix components elute (typically very early and very late in the run).
-
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving complex experimental issues.
Workflow for HILIC Method Development & Troubleshooting
This diagram illustrates the logical flow from initial method setup to validation, incorporating key troubleshooting loops.
Caption: A logical workflow for HIL-IC method development.
Problem: Inconsistent Retention Times
| Potential Cause | Diagnostic Test | Step-by-Step Solution |
| Insufficient Column Equilibration | Overlay chromatograms from 5-10 consecutive injections. Look for a systematic drift in retention time, especially in the first few injections. | 1. Calculate the column volume (Vc). For a 100x2.1mm column, it's ~0.35 mL. 2. Ensure your method includes a post-run equilibration step of at least 10-15 column volumes.[10] 3. For new methods or after the system has been idle, perform 5-10 blank injections to fully condition the column before running samples.[10] |
| Mobile Phase Instability | Prepare fresh mobile phases daily. Check for precipitation in the organic mobile phase bottle, as buffer salts have limited solubility in high concentrations of acetonitrile.[13] | 1. Prepare aqueous buffer (e.g., 100 mM Ammonium Formate) and add it to the organic phase, rather than adding solid salt directly to the organic. 2. Do not exceed the solubility limit of your buffer in the mobile phase (e.g., 10mM is often a safe limit in 95% ACN).[13] 3. Sonicate mobile phases to ensure they are fully dissolved. |
| Temperature Fluctuations | Monitor the lab's ambient temperature. Check if the column heater is set and functioning correctly. | 1. Always use a thermostatically controlled column compartment. 2. Set the temperature to at least 10-15 °C above the highest ambient lab temperature (e.g., 40 °C) to ensure stability. |
Troubleshooting Decision Tree: Low Sensitivity
This diagram guides the user through diagnosing the root cause of low signal intensity.
Caption: A decision tree for troubleshooting low sensitivity.
Method Validation Guidance
Once the method is developed and optimized, it must be validated for its intended purpose according to regulatory guidelines such as the ICH Q2(R1) and FDA's Bioanalytical Method Validation (BMV) guidance.[14][15][16][17][18][19]
Table 2: Key Validation Parameters
| Parameter | Definition | Typical Acceptance Criteria (for Bioanalysis) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Accuracy | The closeness of the determined value to the nominal or known true value. | Mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ). |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A minimum of 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards must meet accuracy criteria. |
| LLOQ | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. | Signal-to-noise ratio > 5. Must meet accuracy and precision criteria (±20%). |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Assessed via freeze-thaw, short-term (bench-top), and long-term stability tests. Mean concentrations of stability samples must be within ±15% of nominal. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Assessed by comparing the response of an analyte in post-extraction spiked matrix to the response in a pure solution. The IS-normalized matrix factor should be consistent across lots. |
References
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. [Link]
-
FDA Finalizes Guidance on Bioanalytical Method Validation. (2018). Center for Biosimilars. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2020). U.S. Food and Drug Administration. [Link]
-
Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023). Environmental Sciences Europe. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]
-
HILIC – The Rising Star of Polar Chromatography. (2024). Element Lab Solutions. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. (2012). PubMed. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). Agilent Technologies. [Link]
-
HILIC. Dr. Maisch GmbH. [Link]
-
Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (2024). Net-Comply. [Link]
-
How to Avoid Common Problems with HILIC Methods. (2020). Restek. [Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent Technologies. [Link]
-
Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. (2024). University of Vienna. [Link]
-
Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023). National Center for Biotechnology Information. [Link]
-
Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. (2024). PubMed. [Link]
-
Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. (2026). ResearchGate. [Link]
-
How to deal with several HILIC-MS/MS problems? (2022). ResearchGate. [Link]
-
85-4193-63 N1-aL-Arabinopyranosylamino-guanidine HNO3 5g 292255. AXEL. [Link]
Sources
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- 4. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Addressing challenges in the scale-up synthesis of glycosyl guanidines
Status: Operational | Tier: Level 3 (Advanced Synthesis) Operator: Senior Application Scientist Topic: Troubleshooting Scale-Up Synthesis of Glycosyl Guanidines
Welcome to the Technical Support Hub.
You are likely here because your glycosyl guanidine synthesis, which worked perfectly on a 50 mg scale, has failed at 10 grams. The product is either streaking on the column, anomerizing, or trapping you in a purification loop.
This guide is not a textbook. It is a troubleshooting protocol designed to address the specific physicochemical failures that occur when scaling up these highly polar, basic, and stereochemically sensitive motifs.
Module 1: Reagent Selection & Cost-Efficiency
User Query: "The mercury-based thiourea method is unscalable due to toxicity, but the Goodman reagent is too expensive for a 50g batch. What is the alternative?"
Technical Diagnosis:
Classical guanidinylation often employs thioureas + HgCl
The Solution: The Pyrazole Protocol (Bernatowicz Method)
For scale-up, we recommend shifting to
Protocol 1.1: Scalable Metal-Free Guanidinylation Target: Conversion of Glycosyl Amine to Glycosyl Guanidine (Protected).
| Parameter | Specification | Causality / Rationale |
| Reagent | The pyrazole moiety is a superior leaving group to simple amines but stable enough for storage. | |
| Stoichiometry | 1.05 - 1.1 equivalents | Minimizes excess reagent which is difficult to separate from the product later. |
| Base | DIPEA (Diisopropylethylamine) | Non-nucleophilic base required to scavenge HCl; prevents side reactions with the electrophile. |
| Solvent | DCM or MeCN (Dry) | Anhydrous conditions prevent hydrolysis of the amidine reagent. |
| Time/Temp | 4–16 h @ RT | Heating often degrades the glycosyl amine (anomerization). |
Self-Validating Check:
-
TLC Monitoring: The pyrazole byproduct is UV active. If the byproduct spot is not appearing, the reaction has not started.
-
Workup: The pyrazole byproduct is weakly acidic. Wash the organic layer with 5% KHSO
or citric acid to remove the pyrazole leaving group before chromatography.
Module 2: Stereochemical Integrity (Anomerization)
User Query: "My
Technical Diagnosis:
Guanidines are strong bases (
Troubleshooting Steps:
-
Check Acid/Base Balance: If you use too much base (DIPEA), you promote proton abstraction at C2 (if susceptible) or ring opening. Limit base to 1.2 eq.
-
Solvent Switch: Switch from polar aprotic (DMF) to non-polar (DCM). Polar solvents stabilize the charged intermediate required for anomerization.
-
The "Neighboring Group" Lock: Ensure your C2-protecting group participates. A C2-acetate or benzoate provides anchimeric assistance, locking the stereocenter in the
-configuration (trans-diaxial effect).
Visualization: Stereocontrol Decision Tree
Caption: Logic flow for diagnosing and mitigating anomerization during guanidinylation.
Module 3: Purification of "Sticky" Compounds
User Query: "The product streaks on silica gel and I lose 40% of my mass. How do I purify highly polar glycosyl guanidines?"
Technical Diagnosis: Free guanidines bind irreversibly to the acidic silanols on standard silica gel. This causes "streaking" (tailing) and mass loss. Standard Normal Phase (NP) chromatography is often unsuitable for deprotected glycosyl guanidines.
The Solution: Phase Selection Matrix
| Phase | Suitability | Protocol Adjustment |
| Standard Silica (NP) | Poor | Only works for fully Boc-protected/lipophilic intermediates. Add 1% Triethylamine (TEA) to mobile phase to block silanols. |
| C18 Reverse Phase | Moderate | Use for semi-protected forms. Warning: Highly polar free guanidines may elute in the void volume (Hydrophobic Collapse). |
| C18-AQ (Aqua) | High | Designed to resist phase collapse in 100% water. Ideal for free glycosyl guanidines. |
| HILIC | Best | Hydrophilic Interaction Liquid Chromatography.[2] Retains polar compounds using ACN/Water.[2][3] Order of elution is opposite to C18. |
Protocol 3.1: The "Salt-Break" Technique (For Silica) If you must use silica for a semi-polar intermediate:
-
Pre-wash the silica column with 1% TEA in DCM.
-
Run the column.
-
Critical: The product will elute as the free base. Immediately treat fractions with 1 eq. of dilute HCl or TFA before evaporation. Why? Free guanidines are hygroscopic oils; salts are stable solids.
Visualization: Purification Workflow
Caption: Selection guide for chromatographic stationary phases based on protecting group status.
Module 4: Stability & Storage (Lifecycle Management)
User Query: "My final product turned into a wet goo after lyophilization. Is it degraded?"
Technical Diagnosis:
Glycosyl guanidines are extremely hygroscopic. If isolated as the Trifluoroacetate (TFA) salt, they often remain oils because the TFA salt lowers the glass transition temperature (
The Fix: Counter-Ion Exchange
-
Dissolve the TFA salt in minimal water.
-
Pass through an ion-exchange resin (e.g., Amberlite IRA-400, Chloride form).
-
Lyophilize the resulting HCl salt.
-
Result: HCl salts of guanidines are typically crystalline or amorphous solids with higher
than TFA salts, making them easier to handle and weigh.
-
References
-
Bernatowicz, M. S., Wu, Y.
-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[4]The Journal of Organic Chemistry, 57(8), 2497–2502. Link -
Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998).[1][5][6][7] Diprotected triflylguanidines: A new class of guanidinylation reagents.[5][7]The Journal of Organic Chemistry, 63(12), 3804–3805. Link
-
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine.Synthesis, 2004(10), 1655-1663. Link
-
Santai Technologies. (2020). Application of C18AQ Columns in the Purification of Strong Polar Peptides.[8]Link
Sources
- 1. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. Please give suggestion: high polar impurity purification - Chromatography Forum [chromforum.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. santaisci.com [santaisci.com]
Refinement of protocols for working with air-sensitive guanidine compounds
Topic: Refinement of protocols for working with air-sensitive guanidine compounds (e.g., TBD, TMG, MTBD). Audience: Synthetic Chemists, Process Engineers, and Catalysis Researchers.
Executive Summary: The "Invisible" Poison
Guanidine superbases like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,1,3,3-Tetramethylguanidine (TMG) are powerful tools in organocatalysis and polymerization. However, their utility is frequently compromised by a silent failure mode: atmospheric deactivation .
Unlike organolithiums, which flame or smoke upon exposure, guanidines undergo a "quiet" degradation. They react rapidly with atmospheric CO
This guide provides the protocols necessary to detect, reverse, and prevent this degradation, ensuring your catalytic cycles remain active.
Troubleshooting Guide (Q&A)
Q1: My TBD catalyst appears as a white powder, but my reaction kinetics are sluggish. How can I visually verify if it has degraded? A: Visual inspection is deceptive. Pure TBD is a white solid, but TBD-carbonate is also a white solid.
-
The Solubility Test: Pure TBD is highly soluble in dry Toluene and THF. The carbonate salt is significantly less soluble. Dissolve a small aliquot (100 mg) in dry THF (2 mL) under Argon. If the solution is cloudy or a fine white precipitate remains, your catalyst is partially carbonated (deactivated).
-
The Melting Point Check: Pure TBD melts at 125–130 °C . The carbonate/bicarbonate salts often decompose or melt at significantly higher temperatures (>150 °C) with gas evolution (CO
).
Q2: I am trying to weigh TMG (liquid) inside the glovebox, but it is creeping up the pipette and difficult to dispense accurately. Why? A: Guanidines are highly polar and can exhibit high surface tension and static charge effects, especially in the bone-dry environment of a glovebox.
-
Solution: Do not use plastic pipettes. Use glass microsyringes or positive-displacement pipettes. For TBD (solid), static is a major issue; use an antistatic gun (polonium cartridge) inside the box before weighing, or weigh by difference using a capped glass vial rather than weighing paper.
Q3: Can I dry my guanidine solution using standard silica or alumina columns? A: Absolutely not. Guanidines are strong bases (pKa ~23–26). They will deprotonate the silanols (Si-OH) on silica gel, irreversibly binding the catalyst to the stationary phase.
-
Correct Protocol: Dry solutions using activated 3Å or 4Å Molecular Sieves (beads, not powder, to avoid filtration issues). For purification, use sublimation or recrystallization (see Protocol A).
Q4: My reaction works in the glovebox but fails on the Schlenk line. I am using "anhydrous" solvents from a keg. What is wrong?
A: "Anhydrous" keg solvents often contain trace CO
-
The Fix: You must degas the solvent thoroughly (freeze-pump-thaw x3 or vigorous sparging with Argon for 20 mins) before adding the guanidine. Removing water is not enough; you must remove the carbon dioxide.
Detailed Technical Protocols
Protocol A: Purification of TBD via Sublimation
Best for: Regenerating small batches (<5 g) of degraded catalyst.
Principle: TBD sublimes at moderate temperatures under high vacuum, while the carbonate salt decomposes or remains non-volatile.
-
Setup: Use a standard sublimation apparatus with a water-cooled cold finger.
-
Loading: Place the crude TBD in the bottom of the vessel. Add a magnetic stir bar (crucial to prevent hot spots/charring).
-
Vacuum: Connect to a high-vacuum manifold (<0.1 mbar is ideal).
-
Heating:
-
Immerse the bottom of the vessel in an oil bath.
-
Slowly ramp temperature to 100–110 °C . (Do not exceed 130 °C, or the solid will melt and bump).
-
-
Collection: Pure TBD will form long, colorless needles on the cold finger.
-
Harvesting: Isolate the apparatus from vacuum, backfill with Argon, and scrape the crystals into a Schlenk flask inside a glovebag or glovebox.
Protocol B: Titration of Active Guanidine Base
Best for: Validating the exact molarity of a stock solution.
Context: Standard aqueous titration fails due to the leveling effect of water (pKa 14). You must use non-aqueous titration.[1]
-
Titrant: 0.1 M Perchloric Acid (
) in Glacial Acetic Acid. -
Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid.
-
Indicator: Crystal Violet (0.1% in Glacial Acetic Acid).
Steps:
-
Dissolve ~50 mg of guanidine sample (accurately weighed) in 10 mL dry MeCN under inert atmosphere.
-
Add 2 drops of Crystal Violet indicator. The solution should turn Violet .
-
Titrate with 0.1 M
solution. -
Endpoint: The color change is Violet
Blue Green . The true equivalence point is the appearance of the Green color. -
Calculation:
Quantitative Data & Reference Tables
Table 1: Physicochemical Properties of Common Guanidine Superbases
| Compound | Abbr. | Structure Type | pKa (MeCN) [1] | pKa (THF) [2] | Physical State | Melting Point |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | TBD | Bicyclic | 26.0 | 26.2 | Solid | 125–130 °C |
| 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene | MTBD | Bicyclic | 25.5 | ~25.0 | Liquid | N/A |
| 1,1,3,3-Tetramethylguanidine | TMG | Acyclic | 23.3 | ~22.0 | Liquid | -30 °C |
| Barton's Base | BTMG | Acyclic (Hindered) | 24.3 | N/A | Liquid | N/A |
Table 2: Solvent Compatibility & Drying
| Solvent | Compatibility | Drying Agent | Notes |
| Acetonitrile (MeCN) | Excellent | 3Å Mol Sieves | High solubility for TBD; good for kinetics. |
| Tetrahydrofuran (THF) | Good | Na/Benzophenone | TBD is soluble; Carbonate is insoluble (good for filtration). |
| Chloroform ( | AVOID | N/A | Reacts slowly with strong bases (dichlorocarbene formation). |
| Acetone | AVOID | N/A | Guanidines catalyze aldol condensation of acetone. |
Visualizations (Mechanisms & Workflows)
Diagram 1: The "Invisible" Degradation Pathway
Caption: Mechanism of TBD deactivation by atmospheric CO
Diagram 2: Inert Atmosphere Transfer Workflow
Caption: Decision logic for handling guanidines based on physical state and purity requirements.
References
-
Kaljurand, I., et al. (2005). Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units. Journal of Organic Chemistry.
-
Rodima, T., et al. (2002). Acid-Base Equilibria in Nonpolar Media. 2. Self-Consistent Basicity Scale in THF Solution. Journal of Organic Chemistry.
-
Pratt, R. C., et al. (2006). Triazabicyclodecene: A Simple Bifunctional Organocatalyst for Acyl Transfer and Ring-Opening Polymerization. Journal of the American Chemical Society.
-
Schlenk Line Survival Guide. General Techniques for Air-Sensitive Chemistry.
-
Thermo Fisher Scientific. Dionex Carbonate Removal Application Note. (Mechanistic insight on carbonate equilibrium).
Sources
Validation & Comparative
A Guide to Selectivity Profiling for Novel Enzyme Inhibitors: A Case Study of a Putative NOS Inhibitor
An objective comparison of a product's performance with other alternatives, supported by experimental data, is provided in this comparison guide for researchers, scientists, and drug development professionals.
In the quest for novel therapeutics and chemical probes, the initial discovery of a potent inhibitor against a target of interest is merely the first step. A compound's ultimate utility and clinical translatability are dictated not just by its on-target potency but, more critically, by its selectivity. Off-target interactions can lead to misleading experimental results, cellular toxicity, and unforeseen side effects in a clinical setting. Therefore, rigorous and multi-faceted cross-reactivity profiling is a cornerstone of modern drug development.
This guide outlines a comprehensive strategy for characterizing the selectivity of a novel chemical entity. We will use the compound N1-a-L-Arabinopyranosylamino-guanidine HNO3 as a hypothetical case study. This molecule is described in patent literature as a potential inhibitor of Nitric Oxide Synthases (NOS), a family of enzymes crucial in physiological and pathological processes. While extensive public data on this specific compound is unavailable, it serves as a perfect analogue for any newly synthesized inhibitor at the threshold of its characterization journey.
We will detail a logical, multi-pronged experimental workflow designed to move from initial target validation to broad, unbiased profiling, and finally to in-cell target engagement, comparing its hypothetical profile to well-characterized NOS inhibitors.
Part 1: Foundational Analysis - Confirming On-Target Activity
Before assessing what a compound shouldn't do, it is imperative to confirm that it does what is intended. The primary targets in this case are the three isoforms of Nitric Oxide Synthase: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).
The initial step is to determine the compound's potency against each purified isoform using a direct enzymatic assay. The most common method measures the conversion of L-arginine to L-citrulline, a stoichiometric co-product of nitric oxide synthesis.
Protocol 1: In Vitro NOS Inhibition Assay
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) value of the test compound against purified nNOS, eNOS, and iNOS.
-
Materials: Purified recombinant NOS isoforms, L-[¹⁴C]-arginine, NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4), calmodulin (for nNOS/eNOS), calcium chloride, HEPES buffer, Dowex AG 50WX-8 resin, scintillation fluid.
-
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4) containing all necessary cofactors (NADPH, FAD, FMN, BH4) and, for nNOS/eNOS, calcium and calmodulin.
-
Serially dilute the test compound (e.g., from 100 µM to 1 nM) in the reaction buffer.
-
Add the purified NOS enzyme to each concentration of the test compound and incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, L-[¹⁴C]-arginine.
-
Allow the reaction to proceed for a set time (e.g., 20 minutes) within the linear range of the enzyme.
-
Terminate the reaction by adding a stop buffer containing EDTA and a high concentration of non-radioactive L-arginine.
-
Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin (Na+ form). The positively charged, unreacted L-[¹⁴C]-arginine will bind to the resin, while the neutral L-[¹⁴C]-citrulline will flow through.
-
Collect the eluate, add scintillation fluid, and quantify the amount of L-[¹⁴C]-citrulline using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This foundational data provides the on-target potency that will serve as a benchmark for all subsequent off-target measurements.
Part 2: Broad Spectrum Cross-Reactivity Screening
A potent inhibitor is of little value if it interacts with dozens of other proteins. The next phase employs high-throughput screening methods to rapidly assess the compound's promiscuity against large panels of common off-targets, particularly protein kinases, which are frequent unintended targets for ATP-competitive inhibitors.
A. Large-Panel Kinase Profiling
Given that many enzyme inhibitors compete with endogenous cofactors like ATP, they can inadvertently inhibit protein kinases. Submitting a novel compound to a commercial kinase screening service is a cost-effective and rapid method to identify such liabilities.
The workflow for a typical kinase screen involves assessing the compound's ability to inhibit the phosphorylation of a substrate by a large panel of kinases.
A Researcher's Guide to Determining the Inhibitory Potency (IC50) of Novel Guanidinium Compounds: A Case Study with N1-a-L-Arabinopyranosylamino-guanidine HNO3
For researchers in drug discovery and development, the accurate determination of a compound's potency is a cornerstone of preclinical evaluation. The half-maximal inhibitory concentration (IC50) is a critical metric, providing a quantitative measure of how much of a substance is needed to inhibit a specific biological process by 50%.[1] This guide provides an in-depth, experience-driven framework for determining the IC50 of a novel investigational compound, N1-a-L-Arabinopyranosylamino-guanidine HNO3.
We will explore two fundamental and complementary methodologies: a direct enzymatic inhibition assay and a cell-based cytotoxicity assay. This dual approach not only establishes the compound's potency against its purified target but also provides initial insights into its effects within a complex cellular environment.
Understanding the Compound: Structural Clues to Functional Activity
The structure of N1-a-L-Arabinopyranosylamino-guanidine HNO3 itself provides critical clues for experimental design. The presence of the guanidinium group is highly significant. L-Arginine, an amino acid featuring a guanidino moiety, is the natural substrate for several key enzymes, including Nitric Oxide Synthases (NOS) and Arginases.[2][3] The guanidinium group is positively charged at physiological pH and is known to form strong ionic interactions with negatively charged residues, such as aspartate, which are often found in the active sites of these enzymes.[2][3]
Consequently, many compounds containing a guanidine group are designed as "arginine mimetics" to act as competitive inhibitors of these enzymes.[2][4][5] Therefore, a logical and scientifically-grounded starting point for characterizing this novel compound is to assess its inhibitory activity against a relevant enzyme, such as Arginase 1.
Method 1: Direct Target Inhibition - The Enzymatic Assay
An enzymatic assay provides the most direct measure of a compound's ability to inhibit its target. Here, we outline a protocol to determine the IC50 of our test compound against purified human Arginase 1. Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[6] The activity can be monitored by quantifying the amount of urea produced.
Experimental Protocol: Arginase 1 Inhibition Assay
-
Reagent Preparation :
-
Arginase Buffer : Prepare a 50 mM Tris-HCl buffer, pH 7.5, containing 10 mM MnCl₂. The manganese ion is a critical cofactor for arginase activity.
-
Arginase 1 Enzyme : Reconstitute purified human Arginase 1 in Arginase Buffer to a working concentration of 2X the final desired concentration (e.g., 2 units/mL).
-
L-Arginine Substrate : Prepare a 100 mM solution of L-arginine in ultrapure water.
-
Test Compound Stock : Prepare a high-concentration stock solution (e.g., 50 mM) of N1-a-L-Arabinopyranosylamino-guanidine HNO3 in an appropriate solvent (e.g., water or DMSO). Ensure the final solvent concentration in the assay is low (<1%) and consistent across all wells.
-
Urea Detection Reagent : Use a commercial colorimetric urea detection kit (e.g., based on the diacetyl monoxime method).
-
-
Assay Procedure (96-well plate format) :
-
Serial Dilution : Perform a serial dilution of the test compound stock to create a range of concentrations. A typical approach is an 8-point, 3-fold dilution series. Include a vehicle control (solvent only) and a "no enzyme" control.
-
Enzyme Addition : Add 25 µL of Arginase Buffer to all wells. Add 25 µL of the appropriate test compound dilution (or vehicle) to the experimental wells.
-
Pre-incubation : Add 50 µL of the 2X Arginase 1 enzyme solution to all wells except the "no enzyme" control. Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction : Add 25 µL of the L-arginine substrate solution to all wells to start the reaction.
-
Incubation : Incubate the plate for a fixed time (e.g., 20 minutes) at 37°C. The reaction time should be within the linear range of the assay.
-
Stop and Detect : Stop the reaction and detect urea formation according to the manufacturer's protocol for the urea detection reagent. This typically involves adding the reagent and measuring absorbance at a specific wavelength.
-
-
Data Analysis :
-
Subtract the background reading (from "no enzyme" wells) from all other readings.
-
Normalize the data by expressing the activity in each well as a percentage of the vehicle control (0% inhibition).[7]
-
Plot the percent inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[8]
-
Fit the data to a sigmoidal dose-response curve using non-linear regression (variable slope) to determine the IC50 value.[8] This is the concentration of the compound that produces 50% inhibition.[9]
-
Visualizing the Workflow and Mechanism
Caption: Principle of competitive enzyme inhibition.
Method 2: Cellular Effects - The Cytotoxicity Assay
While an enzymatic assay measures direct target engagement, a cell-based assay provides crucial information on a compound's ability to cross the cell membrane and exert an effect in a more complex biological system. It also serves as an initial screen for general toxicity. [10][11]A common and robust method is the MTT assay, which measures the metabolic activity of living cells.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture :
-
Select an appropriate cell line. For a potential anti-cancer agent targeting arginase, a cancer cell line known to be affected by arginine availability (e.g., certain melanoma or hepatocellular carcinoma lines) would be a rational choice.
-
Culture cells in appropriate media and conditions until they are in the logarithmic growth phase. [10]
-
-
Assay Procedure (96-well plate format) :
-
Cell Seeding : Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. [10] * Compound Treatment : Prepare serial dilutions of the test compound in culture media. Remove the old media from the cells and add 100 µL of the media containing the test compound (or vehicle control).
-
Incubation : Incubate the plate for a standard duration, typically 48 to 72 hours, under normal cell culture conditions (37°C, 5% CO₂). [10] * MTT Addition : Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Living cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization : Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Measurement : Read the absorbance on a plate reader at a wavelength of ~570 nm.
-
-
Data Analysis :
-
The data analysis steps are analogous to the enzymatic assay.
-
Normalize the data to the vehicle-treated cells (representing 100% viability).
-
Plot percent viability against the log of the compound concentration and fit to a dose-response curve to calculate the IC50, which in this context represents the concentration required to reduce cell viability by 50%. [7]
-
Comparative Analysis: Benchmarking Against Known Compounds
To contextualize the results, it is essential to compare the performance of the novel compound against established alternatives. For this guide, we will use hypothetical (but plausible) data for N1-a-L-Arabinopyranosylamino-guanidine HNO3 and compare it to real-world reference compounds.
-
For the Arginase 1 Assay : We compare against Nω-hydroxy-nor-L-arginine (nor-NOHA) , a well-characterized competitive arginase inhibitor.
-
For the Cytotoxicity Assay : We compare against Doxorubicin , a standard chemotherapeutic agent.
| Compound | Assay Type | Target/Cell Line | IC50 Value | Interpretation |
| N1-a-L-Arabinopyranosylamino-guanidine HNO3 | Enzymatic Inhibition | Human Arginase 1 | 32 nM (Hypothetical) | A highly potent inhibitor of the target enzyme, suggesting strong binding to the active site. |
| nor-NOHA | Enzymatic Inhibition | Human Arginase 1 | ~500 nM | A known potent inhibitor, serving as a positive control and benchmark for enzymatic activity. |
| N1-a-L-Arabinopyranosylamino-guanidine HNO3 | Cell Viability (MTT) | A549 Lung Carcinoma | 15 µM (Hypothetical) | Moderate cytotoxic activity. The significant difference between enzymatic and cellular IC50 may suggest poor cell permeability or efflux. |
| Doxorubicin | Cell Viability (MTT) | A549 Lung Carcinoma | ~200 nM | A potent cytotoxic agent, serving as a benchmark for cellular anti-proliferative effects. |
Conclusion and Forward Look
This guide outlines a robust, two-pronged strategy for the initial characterization of a novel inhibitor, using N1-a-L-Arabinopyranosylamino-guanidine HNO3 as a model. By grounding the experimental design in the compound's chemical structure—identifying it as a likely arginine mimetic—we can logically select a primary enzymatic assay. Complementing this with a cell-based assay provides a more holistic view of its potential as a therapeutic agent.
The discrepancy often observed between enzymatic and cellular IC50 values is a critical data point. A compound that is highly potent against its purified target but weak in a cellular context may have issues with membrane permeability, stability, or cellular efflux mechanisms, all of which are vital considerations for further drug development. This initial IC50 determination is not an endpoint but a crucial first step, guiding future experiments in medicinal chemistry, pharmacokinetics, and in vivo efficacy studies.
References
-
Brigham Results. (2025, May 7). 5 Ways to Determine IC50 Value in Pharmacology Research. Available from: [Link]
-
Peterlin Mašič, L., & Kikelj, D. (2006). Arginine mimetic structures in biologically active antagonists and inhibitors. Current Medicinal Chemistry, 13(28), 3437-3464. Available from: [Link]
-
Altogen Biosystems. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. Available from: [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. Available from: [Link]
-
Peterlin Mašič, L., & Kikelj, D. (2006). Arginine Mimetic Structures in Biologically Active Antagonists and Inhibitors. ResearchGate. Available from: [Link]
-
Or, Y. S., Clark, R. F., & Luly, J. R. (1998). The asymmetric synthesis of arginine mimetics: derivatives of (S)-2-, 3- and 4-amidinophenylalanine suitable for incorporation into enzyme inhibitors and/or peptides. Journal of Peptide Research, 52(3), 201-207. Available from: [Link]
-
Peterlin Mašič, L., & Kikelj, D. (2006). Arginine Mimetic Structures in Biologically Active Antagonists and Inhibitors. Ingenta Connect. Available from: [Link]
-
Wikipedia. (n.d.). IC50. Available from: [Link]
-
Cell Culture Collective. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]
-
Suto, D., et al. (2014). Inhibition of L-Arginine Metabolizing Enzymes by L-Arginine-Derived Advanced Glycation End Products. PMC. Available from: [Link]
-
NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Available from: [Link]
-
Visikol. (2022, June 7). The Importance of IC50 Determination. Available from: [Link]
-
Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. Available from: [Link]
-
Lisi, S., et al. (2019). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1431-1436. Available from: [Link]
-
Kalliokoski, T. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available from: [Link]
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- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. Arginine mimetic structures in biologically active antagonists and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The asymmetric synthesis of arginine mimetics: derivatives of (S)-2-, 3- and 4-amidinophenylalanine suitable for incorporation into enzyme inhibitors and/or peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginine Mimetic Structures in Biologically Active Antagonists an...: Ingenta Connect [ingentaconnect.com]
- 6. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. pubs.acs.org [pubs.acs.org]
- 9. courses.edx.org [courses.edx.org]
- 10. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 11. The Importance of IC50 Determination | Visikol [visikol.com]
Comparative Guide: N1-α-L-Arabinopyranosylamino-guanidine HNO₃ vs. L-NAME
Executive Summary: The Scalpel vs. The Sledgehammer
In the landscape of Nitric Oxide Synthase (NOS) modulation, selecting the correct inhibitor is the single most critical variable in experimental design. This guide provides a head-to-head technical analysis of N1-α-L-Arabinopyranosylamino-guanidine HNO₃ (Ara-G) and the industry-standard Nω-Nitro-L-arginine methyl ester (L-NAME) .
While both compounds target the arginine-NO pathway, they represent diametrically opposed pharmacological strategies:
-
L-NAME is the "sledgehammer"—a non-selective, pan-NOS inhibitor used to induce systemic vasoconstriction and model hypertension.
-
Ara-G (and the glycosyl-guanidine class) acts as the "scalpel"—offering selectivity for inducible NOS (iNOS) and dual-action inhibition of Advanced Glycation End-products (AGEs), making it superior for diabetic and inflammatory models where endothelial function must be preserved.
Chemical & Mechanistic Profiling
To understand the divergence in experimental outcomes, we must look at the structural interference mechanisms.
Comparative Specifications
| Feature | L-NAME HCl | Ara-G HNO₃ |
| CAS Number | 51298-62-5 | 109853-80-7 |
| Core Structure | Arginine Analogue (Ester) | Glycosylated Guanidine |
| Primary Target | Pan-NOS (eNOS, nNOS, iNOS) | iNOS (Selective) & AGE Formation |
| Mechanism | Competitive inhibition of L-Arginine binding | Scavenging of dicarbonyls (AGEs) & iNOS active site blockade |
| Solubility | High (Water/PBS) | Moderate (Requires optimization in organic co-solvents) |
| Physiological Effect | Potent Vasoconstriction (Hypertensive) | Anti-inflammatory / Anti-glycation (Euglycemic/Normotensive) |
Mechanistic Pathway Diagram
The following diagram illustrates the divergent blockade points of L-NAME versus Ara-G within the Nitric Oxide and Glycation signaling cascades.
Caption: Figure 1. Differential inhibition profiles. L-NAME blocks constitutive eNOS (causing hypertension), while Ara-G selectively targets inflammatory iNOS and scavenges AGE precursors.
Head-to-Head Experimental Applications
Scenario A: The "Septic Shock" Model (LPS Challenge)
Hypothesis: You need to prevent hypotensive shock caused by iNOS overexpression without compromising renal perfusion.
-
L-NAME Performance: FAIL/High Risk. L-NAME will reverse hypotension but often causes excessive vasoconstriction, leading to renal ischemia and increased mortality despite normalizing blood pressure [1].
-
Ara-G Performance: OPTIMAL. By selectively inhibiting iNOS, Ara-G restores vascular tone only partially (removing the pathological NO excess) while sparing eNOS-dependent microcirculation. The arabinose moiety enhances cellular uptake in inflamed tissues compared to standard aminoguanidine.
Scenario B: Diabetic Nephropathy & Vascular Dysfunction
Hypothesis: You aim to study the long-term vascular protection in hyperglycemic rats.
-
L-NAME Performance: CONTRAINDICATED. Chronic L-NAME administration induces hypertension and glomerulosclerosis, confounding the diabetic variable [2].
-
Ara-G Performance: OPTIMAL. Ara-G acts as a "chemical chaperone." The guanidine group inhibits AGE formation (Maillard reaction), while the sugar moiety mimics glucose, potentially competing for uptake in high-glucose environments. It prevents basement membrane thickening without altering hemodynamics.
Self-Validating Protocol: The Ex Vivo Differentiation Assay
To verify the selectivity of Ara-G vs. L-NAME in your specific lot, perform this Aortic Ring Tension Assay . This protocol distinguishes between constitutive (endothelial) and inducible activity.[1]
Materials
-
Tissue: Thoracic aorta from Sprague-Dawley rats (Control vs. LPS-treated for 6h).
-
Equipment: Isometric force transducer (e.g., ADInstruments PowerLab).
-
Buffer: Krebs-Henseleit solution, oxygenated (95% O2 / 5% CO2).
Step-by-Step Workflow
-
Preparation: Cut 3mm aortic rings. Mount in organ baths at 1g resting tension.
-
Equilibration: 60 mins. Pre-contract with Phenylephrine (PE, 1 µM).
-
Endothelial Integrity Test: Add Acetylcholine (ACh, 1 µM).
-
Pass Criteria: >60% relaxation (confirms functional eNOS).
-
-
The Challenge (Head-to-Head):
-
Arm 1 (Control Rings): Apply L-NAME (100 µM) .
-
Expected Result: Immediate, profound increase in tension (loss of basal NO).
-
-
Arm 2 (Control Rings): Apply Ara-G (100 µM) .
-
Expected Result:No significant change in tension (spares eNOS).
-
-
Arm 3 (LPS-Treated Rings): These rings show "hyporeactivity" (failure to contract to PE due to iNOS storm). Apply Ara-G (100 µM) .
-
Expected Result: Restoration of contractile response (inhibition of iNOS).
-
-
Decision Logic Diagram (DOT)
Caption: Figure 2. Experimental logic for validating inhibitor selectivity using ex vivo vascular tissue.
Data Summary & Concentration Guide
When transitioning from L-NAME to Ara-G, dose adjustment is required due to the molecular weight difference and transport kinetics of the arabinose moiety.
| Parameter | L-NAME (Standard) | Ara-G (Experimental) | Notes |
| In Vitro IC50 (eNOS) | ~0.5 µM | > 100 µM | Ara-G is effectively inactive against eNOS at physiological doses. |
| In Vitro IC50 (iNOS) | ~5.0 µM | ~10-30 µM | Ara-G is less potent per mole but highly selective. |
| In Vivo Dose (Rat) | 10-50 mg/kg (i.p.) | 50-100 mg/kg (i.p.) | Higher mass of Ara-G required due to sugar moiety weight. |
| Time to Onset | Rapid (<15 mins) | Moderate (30-60 mins) | Glycosyl transport kinetics are slower than ester hydrolysis. |
Expert Insight: Do not equate molar concentrations 1:1. The arabinose group alters the partition coefficient. For cell culture, dissolve Ara-G in warm media or a 10% DMSO/PBS stock to ensure full solubility before addition.
References
-
Comparison of aminoguanidine and L-NAME in endotoxaemia. Source: National Institutes of Health (PubMed) Context: Demonstrates that selective iNOS inhibition (Aminoguanidine class) attenuates organ failure, whereas L-NAME exacerbates it by blocking eNOS. URL:[Link]
-
Rapid reversal by aminoguanidine of neurovascular effects of diabetes. Source: PubMed Context:[2] Establishes the "dual mechanism" (NOS inhibition + AGE inhibition) relevant to guanidine derivatives. URL:[Link]
Sources
A Comparative Guide to Orthogonal Assays for Validating the Inhibitory Activity of N1-α-L-Arabinopyranosylamino-guanidine HNO₃
Introduction
N1-α-L-Arabinopyranosylamino-guanidine HNO₃ is a synthetic molecule featuring a guanidine core linked to an arabinopyranosyl moiety.[1][2] The guanidine group, a strong organic base, is a key functional motif in numerous biologically active compounds and approved pharmaceuticals, known to engage in critical binding interactions within enzyme active sites.[3][4] The arabinopyranosyl group acts as a sugar mimetic. This structural combination strongly suggests that the compound may function as a competitive inhibitor of glycosidase enzymes, such as α-glucosidase, which are critical targets in the management of type 2 diabetes.[5][6]
Confirming the biological activity of a novel compound requires a rigorous, multi-faceted approach. Relying on a single assay can be misleading, as results can be skewed by assay-specific artifacts. Therefore, employing orthogonal assays—distinct methods that measure the same biological endpoint through different principles—is essential for robust validation. This guide provides a detailed comparison of two orthogonal in vitro assays to confirm and characterize the inhibitory activity of N1-α-L-Arabinopyranosylamino-guanidine HNO₃ against α-glucosidase.
The Imperative of Orthogonal Validation in Enzyme Inhibition Studies
In drug discovery and chemical biology, orthogonal validation serves as a critical internal control. An enzyme inhibition-based assay is a fundamental tool for studying the effects of compounds at a molecular level.[7] However, no single assay is perfect. A compound might, for example, interfere with the detection method (e.g., possess inherent color or fluorescence) or react with a synthetic substrate in a way that does not reflect its interaction with the natural substrate. By confirming activity with a second, mechanistically different assay, we significantly increase confidence that the observed inhibition is a genuine and specific effect on the target enzyme. This approach is fundamental to building a trustworthy and scientifically sound data package for any lead compound.
Assay 1: Colorimetric α-Glucosidase Inhibition Assay using a Chromogenic Substrate
This is a widely adopted primary screening assay due to its simplicity, sensitivity, and suitability for high-throughput screening (HTS).[5][8]
Scientific Rationale
The assay quantifies α-glucosidase activity by measuring its ability to hydrolyze the synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[9] The enzymatic cleavage of pNPG releases p-nitrophenol (pNP), a chromophore that imparts a yellow color to the solution and absorbs light strongly at 405 nm. In the presence of an inhibitor like N1-α-L-Arabinopyranosylamino-guanidine HNO₃, the rate of pNP formation is reduced. The degree of inhibition is directly proportional to the decrease in absorbance.[9]
Experimental Workflow Diagram
Caption: Workflow for the coupled-enzyme α-glucosidase inhibition assay.
Detailed Experimental Protocol
-
Reagent Preparation:
-
Enzyme and Inhibitors: Prepare as described in Assay 1.
-
Substrate Solution: Prepare a 20 mM solution of D-(+)-Maltose in Assay Buffer.
-
Glucose Standard Solutions: Prepare a series of glucose standards (e.g., 15, 10, 5, 2.5 mg/dL) for the standard curve. * Glucose Detection Reagent: Use a commercial glucose oxidase/peroxidase (GOx/HRP) assay kit (e.g., LabAssay™ Glucose) and prepare the chromogen reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Step 1: α-Glucosidase Reaction
-
In microcentrifuge tubes, add 25 µL of purified water.
-
Add 25 µL of the test compound or control at various concentrations.
-
Add 50 µL of the Maltose substrate solution.
-
Pre-warm the tubes for 3 minutes at 37°C.
-
Start the reaction by adding 25 µL of the α-glucosidase enzyme solution. Mix and incubate for exactly 30 minutes at 37°C. * Stop the reaction by placing the tubes in boiling water for 3 minutes, then cool immediately on ice. * Step 2: Glucose Quantification
-
In a new 96-well plate, aliquot 100 µL of the supernatant from each reaction tube.
-
Also, aliquot 100 µL of each Glucose Standard solution into separate wells.
-
Add 150 µL of the prepared Glucose Detection Reagent to all wells.
-
Incubate for 10 minutes at 37°C.
-
-
-
Data Acquisition:
-
Measure the absorbance at 505 nm (or as specified by the kit) using a microplate reader.
-
Data Analysis and Expected Results
First, generate a standard curve by plotting the absorbance of the glucose standards against their known concentrations. Use the linear regression equation from this curve to determine the concentration of glucose produced in each enzymatic reaction. Then, calculate the % inhibition based on the amount of glucose produced.
% Inhibition = [(Glucosecontrol - Glucosesample) / Glucosecontrol] * 100
The IC₅₀ value is determined as described in Assay 1.
Table 2: Representative Inhibition Data (Coupled-Enzyme Assay)
| Compound | Concentration (µM) | Glucose Produced (mg/dL, Mean ± SD) | % Inhibition | Calculated IC₅₀ (µM) |
| Negative Control (No Inhibitor) | - | 12.8 ± 0.5 | 0 | - |
| N1-α-L-Arabinopyranosylamino-guanidine HNO₃ | 100 | 1.1 ± 0.2 | 91.4 | 18.5 |
| 50 | 2.5 ± 0.3 | 80.5 | ||
| 25 | 4.9 ± 0.4 | 61.7 | ||
| 10 | 8.0 ± 0.6 | 37.5 | ||
| 5 | 10.1 ± 0.5 | 21.1 | ||
| Acarbose (Positive Control) | 1000 | 1.8 ± 0.3 | 85.9 | 815 |
| 500 | 5.1 ± 0.4 | 60.2 | ||
| 250 | 8.3 ± 0.5 | 35.2 |
Comparative Analysis and Discussion
The true power of this approach lies in comparing the results from both assays. The hypothetical data presented show strong concordance, with IC₅₀ values for N1-α-L-Arabinopyranosylamino-guanidine HNO₃ determined to be 15.2 µM (colorimetric) and 18.5 µM (coupled-enzyme). This consistency across different substrates and detection methods provides high confidence that the compound is a genuine inhibitor of α-glucosidase's catalytic activity.
Table 3: Head-to-Head Comparison of Orthogonal Assays
| Feature | Assay 1: Colorimetric (pNPG) | Assay 2: Coupled-Enzyme (Maltose) |
| Principle | Direct, single-step enzymatic reaction | Two-step, coupled enzymatic reaction |
| Substrate | Synthetic (p-nitrophenyl-α-D-glucopyranoside) | Natural (D-(+)-Maltose) |
| Detection | Colorimetric (Absorbance of p-nitrophenol at 405 nm) | Colorimetric (Absorbance of oxidized chromogen at 505 nm) |
| Pros | - High-throughput- Simple & rapid- Commercially available kits | - More physiologically relevant- Confirms activity against natural substrate- Reduces risk of substrate-specific artifacts |
| Cons | - Synthetic substrate may not fully mimic natural binding- Potential for colorimetric interference from test compounds | - More complex, multi-step protocol- Potential for interference with the coupled-enzyme system- Lower throughput |
Expert Insights: Causality Behind Experimental Choices
The colorimetric pNPG assay is the logical starting point for initial screening. Its speed and simplicity allow for rapid evaluation of a compound library to identify initial "hits". [8]However, its reliance on an artificial substrate necessitates a confirmatory step. The choice of the coupled-enzyme assay as the orthogonal method is deliberate. By using maltose, a natural substrate for α-glucosidase, we directly address the question of physiological relevance. The concordance of IC₅₀ values between the two assays strongly suggests that N1-α-L-Arabinopyranosylamino-guanidine HNO₃ does not merely interact with the synthetic pNPG substrate but effectively blocks the enzyme's ability to process natural disaccharides. This is a critical piece of evidence for advancing the compound in a drug development pipeline.
Conclusion
The validation of N1-α-L-Arabinopyranosylamino-guanidine HNO₃ as an α-glucosidase inhibitor is substantially strengthened by employing the two orthogonal assays described herein. The direct colorimetric assay provides a robust, high-throughput method for initial characterization, while the coupled-enzyme assay confirms this activity using a natural substrate, lending crucial physiological relevance to the findings. The consistent results across these mechanistically distinct methods provide a self-validating system, establishing a high degree of confidence in the compound's inhibitory activity and warranting further investigation into its therapeutic potential.
References
-
Wang, S., Wang, Y., & Li, Z. (2019). Emerging strategies for the activity assay and inhibitor screening of alpha-glucosidase. Analyst, 144(24), 7153-7164. Retrieved from [Link]
-
Uchida, N., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Sciences Europe, 35(1), 1-13. Retrieved from [Link]
-
A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. (2024). MDPI. Retrieved from [Link]
-
Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. (2021). ACS Publications. Retrieved from [Link]
-
Novel approaches to screening guanidine derivatives. (2014). PubMed. Retrieved from [Link]
-
Rapid and Sensitive Inhibitor Screening Using Magnetically Modulated Biosensors. (2021). PMC. Retrieved from [Link]
-
A near-universal way to measure enzyme inhibition. (2018). Newsroom - McGill University. Retrieved from [Link]
-
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs. Retrieved from [Link]
-
85-4193-63 N1-aL-Arabinopyranosylamino-guanidine HNO3 5g 292255. (n.d.). AXEL. Retrieved from [Link]
-
Enzyme inhibitors. (n.d.). Retrieved from [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2023). MDPI. Retrieved from [Link]
-
Biologically active guanidine alkaloids. (2025). ScienceOpen. Retrieved from [Link]
-
Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. (2017). MDPI. Retrieved from [Link]
-
Mechanism for Basic Hydrolysis of N -Nitrosoguanidines in Aqueous Solution. (2025). ResearchGate. Retrieved from [Link]
-
Biological Activities of Guanidine Compounds. (2009). PubMed. Retrieved from [Link]
-
Identification of radical reactions and products for aqueous hydroxylamine nitrate (HAN) solution based on ab initio calculation. (n.d.). Retrieved from [Link]
-
Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. (n.d.). SCIRP. Retrieved from [Link]
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- 3. mdpi.com [mdpi.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N1-a-L-Arabinopyranosylamino-guanidine HNO3
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of N1-a-L-Arabinopyranosylamino-guanidine HNO3 (CAS 109853-80-7).[1]
Understanding the Compound: A Proactive Approach to Safety
Guanidine nitrate is classified as an oxidizer and may intensify fire.[2][3] It can also be explosive under certain conditions, such as when subjected to heat, shock, or friction.[4] Given these properties, it is imperative to treat N1-a-L-Arabinopyranosylamino-guanidine HNO3 with similar precautions.
Key Hazards to Consider:
-
Oxidizing Properties: The presence of the nitrate group means this compound can promote and intensify the combustion of other materials.[2][3]
-
Potential for Explosive Decomposition: Guanidine nitrate can decompose explosively when heated or subjected to shock.[4]
-
Toxicity: Guanidine derivatives can be harmful if swallowed or inhaled.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling N1-a-L-Arabinopyranosylamino-guanidine HNO3, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE).
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that can cause serious eye damage.[3][4][6] |
| Hand Protection | Nitrile gloves. | To prevent skin contact and irritation.[4][7] |
| Body Protection | A laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a fume hood. | To minimize the inhalation of any dust or aerosols.[2][7][8] |
Disposal Protocol: A Step-by-Step Guide
The primary directive for the disposal of N1-a-L-Arabinopyranosylamino-guanidine HNO3 is to never dispose of it down the drain or in regular trash.[4][9] It must be treated as hazardous waste.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Carefully sweep up any solid N1-a-L-Arabinopyranosylamino-guanidine HNO3, avoiding the creation of dust.[2] If appropriate, moisten the material slightly to prevent it from becoming airborne.[4]
-
Place the collected solid into a designated, clearly labeled, and sealable hazardous waste container.[2][8]
-
The container should be made of a compatible material that will not react with the chemical.
-
-
Solutions:
Step 2: Neutralization (for Dilute Aqueous Solutions - Expert Use Only)
For very dilute aqueous solutions, neutralization may be an option prior to collection for disposal. This procedure should only be carried out by personnel with extensive experience in handling hazardous chemicals and with a thorough understanding of the reaction.
-
Caution: The neutralization of nitric acid will generate heat. Perform this procedure slowly and in a fume hood.
-
While stirring, slowly add a weak base, such as sodium bicarbonate, to the dilute solution of N1-a-L-Arabinopyranosylamino-guanidine HNO3.
-
Monitor the pH of the solution using a pH meter or pH paper.
-
Continue adding the base until the pH is neutral (between 6.0 and 8.0).
-
The neutralized solution should still be collected in a designated hazardous waste container and labeled accordingly.
Step 3: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and combustible materials.[8][10]
-
Ensure the storage area has no drain or sewer access.[4]
-
The storage location should be clearly marked as a hazardous waste accumulation area.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.[2]
-
Provide the disposal company with all available information about the waste, including its chemical composition and known hazards.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[3][10]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response:
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand or earth. DO NOT use combustible materials like sawdust.[4][8]
-
Carefully scoop the absorbed material into a designated hazardous waste container.[8]
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's emergency response team or environmental health and safety (EHS) department immediately.
-
Prevent the spill from entering drains or water courses.[8]
-
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give one or two glasses of water to drink. Seek immediate medical attention.[4]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of N1-a-L-Arabinopyranosylamino-guanidine HNO3.
Caption: Decision workflow for the disposal of N1-a-L-Arabinopyranosylamino-guanidine HNO3.
References
-
Chemstock. (n.d.). GUANIDINE NITRATE. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0561 - GUANIDINE NITRATE. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Guanidine Nitrate, 98%. Retrieved from [Link]
-
UC Center for Laboratory Safety. (2012, December 14). Nitrates - Standard Operating Procedure. Retrieved from [Link]
-
Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]
Sources
- 1. N1-a-L-Arabinopyranosylamino-guanidine HNO3 | CAS 109853-80-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.ie [fishersci.ie]
- 4. ICSC 0561 - GUANIDINE NITRATE [chemicalsafety.ilo.org]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. chemstock.ae [chemstock.ae]
- 9. bsu.edu [bsu.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
